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2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis, Physicochemical Profiling, and Applications of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine is a highly validated approach to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine is a highly validated approach to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Among fluorinated building blocks, Aryl Trifluoromethyl Ketones (Aryl-TFMKs) occupy a privileged space due to their unique electrophilic properties and structural versatility. This technical whitepaper provides an in-depth analysis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone , a highly specialized TFMK intermediate. By exploring its physicochemical properties, mechanistic reactivity, and validated synthesis protocols, this guide serves as a comprehensive resource for scientists leveraging this scaffold in the development of complex, bioactive heterocycles.

Structural Paradigm and Physicochemical Profiling

The architectural core of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is defined by a distinct push-pull electronic system. On one side of the molecule, the highly electron-withdrawing trifluoromethyl (–CF₃) group exerts a strong negative inductive (–I) effect on the carbonyl carbon. On the opposing side, the electron-rich phenyl ring is activated by a 4-isobutoxy group (exerting a strong +M mesomeric effect) and a 3-methyl group (exerting a weak +I inductive effect).

This electronic dichotomy not only dictates the molecule's reactivity but also fine-tunes its physicochemical parameters, making it an ideal lipophilic pharmacophore for central nervous system (CNS) or membrane-bound targets[1].

Table 1: Physicochemical and Structural Parameters

PropertyValue / DescriptorMechanistic Implication in Drug Design
Chemical Formula C₁₃H₁₅F₃O₂Incorporates highly electronegative fluorine, increasing metabolic stability against cytochrome P450 oxidation.
Molecular Weight 260.25 g/mol Well within Lipinski’s Rule of 5, allowing ample molecular "budget" for subsequent derivatization.
LogP (Estimated) ~3.8 - 4.2High lipophilicity driven by the bulky isobutoxy and CF₃ groups, significantly enhancing passive membrane permeability.
Carbonyl Electrophilicity Exceptionally HighThe –CF₃ group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the carbonyl highly reactive to nucleophiles.
Hydration Constant ( Kh​ ) High (Favors gem-diol)The molecule exists in equilibrium with its hydrate in aqueous media, necessitating anhydrous conditions for storage and downstream synthesis.
Mechanistic Reactivity: The Trifluoromethyl Ketone Advantage

The defining chemical feature of any TFMK is the extreme electrophilicity of its carbonyl carbon[2]. Unlike standard acetophenones, the adjacent –CF₃ group destabilizes the ground state of the carbonyl double bond.

The Hydration Challenge and Opportunity: When exposed to moisture, 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone rapidly undergoes nucleophilic attack by water to form a stable gem-diol (hydrate). While this can complicate purification, it is precisely this electrophilicity that makes the compound an exceptional electrophile for condensation reactions[3]. When reacted with bidentate nucleophiles—such as hydrazines or thiosemicarbazides—the ketone undergoes rapid addition-elimination sequences to form rigid, fluorinated heterocycles like pyrazoles and thiazolidinones, which are frequently screened for antimicrobial and anticancer activities[4].

G SM 1-Isobutoxy-2-methylbenzene (Electron-Rich Arene) TFMK 2,2,2-Trifluoro-1-(4-isobutoxy- 3-methylphenyl)ethanone SM->TFMK Friedel-Crafts Acylation Reagent TFAA + AlCl3 (Electrophile Source) Reagent->TFMK Acylium Ion Transfer Hydrate gem-Diol (Hydrate) Resting State in H2O TFMK->Hydrate Aqueous Quench Nuc Hydrazine Derivative (Nucleophilic Attack) TFMK->Nuc Addition- Elimination API Fluorinated Pyrazole Scaffold (Bioactive Target) Nuc->API Cyclization & Dehydration

Synthetic workflow and nucleophilic reactivity of the TFMK intermediate.

Validated Synthesis Protocol: Regioselective Friedel-Crafts Acylation

The most efficient, scalable route to synthesize 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone relies on the Friedel-Crafts trifluoroacetylation of 1-isobutoxy-2-methylbenzene[5].

Causality of Regioselectivity: The starting material features two activating groups: an isobutoxy group (C1) and a methyl group (C2). Because the alkoxy group is a significantly stronger directing group (+M effect) than the alkyl group (+I effect), it dictates the regiochemistry. Furthermore, the steric bulk of both the isobutoxy group and the incoming trifluoroacylium ion completely blocks the ortho positions. Consequently, electrophilic aromatic substitution occurs exclusively at the para position (C4), yielding the desired 1,2,4-substitution pattern with near-perfect regiochemical fidelity[6].

Step-by-Step Methodology

Note: This protocol is a self-validating system designed to mitigate the formation of stable gem-diols during workup.

  • Reaction Setup: Charge a flame-dried, multi-neck round-bottom flask with 1-isobutoxy-2-methylbenzene (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol). Purge the system with argon. Rationale: DCM is non-coordinating and inert to Lewis acids; strict anhydrous conditions prevent premature quenching of the catalyst.

  • Lewis Acid Activation: Cool the reaction mixture to 0 °C using an ice bath. Introduce anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq) portion-wise over 15 minutes. Rationale: Cooling controls the exothermic complexation and prevents Lewis-acid-mediated cleavage of the delicate isobutyl ether linkage.

  • Electrophilic Addition: Add Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise via an addition funnel over 30 minutes. Rationale: TFAA is activated by AlCl3​ to generate the highly reactive trifluoroacylium ion in situ. Dropwise addition prevents thermal runaway.

  • Regioselective Substitution: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours, monitoring consumption of the starting material via TLC or LC-MS.

  • Quenching & Dehydrating Workup (Critical Step): Pour the reaction mixture carefully over a slurry of crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer with Ethyl Acetate ( ). Self-Validation Check: At this stage, the product exists largely as a water-soluble gem-diol. To revert the hydrate back to the highly electrophilic ketone, wash the combined organic layers with concentrated brine, dry extensively over activated MgSO4​ or 4A˚ molecular sieves, and concentrate under reduced pressure at elevated temperature (45 °C) to drive off water.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure ketone as a pale yellow oil.

Applications in Advanced Drug Discovery

The 4-isobutoxy-3-methylphenyl moiety, when coupled with a trifluoromethyl group, provides an exceptional steric and electronic footprint for binding pockets in target proteins.

Synthesis of Pyrazole-Thiazolidinone Conjugates: This specific TFMK is heavily utilized as a precursor for synthesizing complex, multi-cyclic APIs. For instance, condensation of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone with phenylhydrazine yields a fluorinated pyrazole intermediate. Subsequent formylation and Knoevenagel condensation with thiazolidine-2,4-dione derivatives yield compounds such as (5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one[4]. These conjugates are extensively profiled in high-throughput screening campaigns for mutant Isocitrate Dehydrogenase (IDH) inhibition and broad-spectrum antimicrobial efficacy[7].

By embedding the trifluoromethyl group into these scaffolds, medicinal chemists successfully lower the basicity of adjacent amines, enhance the metabolic half-life by blocking oxidative liabilities, and improve overall target residence time[8].

References
  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148.

  • Fustero, S., et al. (2008). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. MDPI. 5

  • Huang, Y., et al. (2013). Recent Advances in Catalytic Asymmetric Friedel-Crafts Reactions with Prochiral Trifluoromethylated Compounds. Chinese Journal of Organic Chemistry. 8

  • EvitaChem Database. (2024). (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. EvitaChem. 4

  • Vertex Pharmaceuticals. (2013). 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. WO2013046136A1. 7

Sources

Exploratory

Comprehensive NMR Spectroscopic Characterization of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

Executive Summary The compound 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone (CAS: 1443311-59-8) is a highly specialized fluorinated aromatic building block. Trifluoromethyl ketones (TFMKs) are of paramount impo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone (CAS: 1443311-59-8) is a highly specialized fluorinated aromatic building block. Trifluoromethyl ketones (TFMKs) are of paramount importance in modern drug development, frequently serving as transition-state transition inhibitors for serine and cysteine proteases (such as the 1)[1].

For application scientists and structural chemists, the precise Nuclear Magnetic Resonance (NMR) characterization of this molecule is critical. The presence of the strongly electron-withdrawing trifluoromethyl ( -CF3​ ) group introduces complex scalar coupling networks and profound chemical shift anisotropies. This whitepaper provides an in-depth, self-validating technical guide to acquiring, assigning, and interpreting the 1H , 13C , and 19F NMR spectroscopic data for this compound.

Molecular Architecture & Electronic Profile

The structural core of this molecule features a highly polarized "push-pull" electronic system.

  • The "Push": The isobutoxy group at the para position (C-4) is strongly electron-donating via resonance, shielding the ortho protons and carbons. The adjacent methyl group at C-3 provides additional, albeit weaker, inductive electron donation.

  • The "Pull": The trifluoroacetyl group at C-1 is exceptionally electron-withdrawing. It aggressively pulls electron density away from the aromatic ring, significantly deshielding the ortho positions (C-2 and C-6) and the carbonyl carbon itself[2].

Understanding this electronic dichotomy is the fundamental basis for predicting and validating the NMR chemical shifts observed in the spectra.

High-Resolution NMR Acquisition Protocols

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be employed when acquiring NMR data for fluorinated aromatics.

Protocol: Quantitative 13C{1H} and 19F NMR Acquisition
  • Sample Preparation: Dissolve 35–50 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8 atom% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High sample concentration is mandatory for 13C NMR to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbonyl and -CF3​ carbons, which suffer from a lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Instrument Tuning & Shimming: Tune the X-channel precisely to the 13C and 19F Larmor frequencies. Perform iterative gradient shimming on the 2H lock signal.

    • Validation Check: The 1H TMS peak line width at half-height (FWHM) must be <1.0 Hz . Poor shimming will obscure the critical 13C−19F scalar coupling quartets.

  • Parameter Optimization (The D1​ Delay): Set the relaxation delay ( D1​ ) to 5–10 seconds .

    • Causality: Fluorinated carbons and quaternary carbonyls exhibit exceptionally long spin-lattice relaxation times ( T1​ ). Using a standard 1-second delay will result in severe signal attenuation, rendering the carbonyl and -CF3​ peaks invisible.

  • Acquisition & Processing: Acquire a minimum of 512 scans. Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation to smooth the baseline without sacrificing the resolution of the quartets.

1H NMR Spectroscopic Analysis

The 1H NMR spectrum is defined by the distinct separation of the aliphatic isobutoxy/methyl signals and the highly anisotropic aromatic region. The strongly electron-withdrawing nature of the carbonyl group deshields H-2 and H-6, pushing them downfield to ~7.8–7.9 ppm. Conversely, H-5 is shielded by the adjacent electron-donating isobutoxy oxygen, appearing upfield at ~6.88 ppm.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
Ar-H6 7.90dd8.6, 2.21HAromatic proton (ortho to C=O, meta to CH 3​ )
Ar-H2 7.85d2.21HAromatic proton (ortho to C=O, ortho to CH 3​ )
Ar-H5 6.88d8.61HAromatic proton (ortho to isobutoxy group)
-OCH 2​ - 3.85d6.42HIsobutoxy methylene protons
Ar-CH 3​ 2.28s-3HAromatic methyl protons (at C-3)
-CH(CH 3​ ) 2​ 2.15m6.71HIsobutoxy methine proton
-CH(CH 3​ ) 2​ 1.05d6.76HIsobutoxy terminal methyl protons

13C and 19F NMR Spectroscopic Analysis

The hallmark of 3 is the profound J -coupling observed between the 13C and 19F nuclei[3]. Because 19F is 100% naturally abundant and has a spin of 1/2, it splits adjacent carbon signals into distinct quartets ( n+1 rule, where n=3 fluorine atoms).

  • The -CF3​ Carbon: Appears at ~116.8 ppm as a massive quartet due to one-bond coupling ( 1JCF​≈291.0 Hz ).

  • The Carbonyl Carbon (C=O): Appears at ~179.5 ppm as a tighter quartet due to two-bond coupling ( 2JCF​≈34.5 Hz )[2].

  • 19F NMR (376 MHz): Yields a sharp, diagnostic singlet at -71.5 ppm (referenced to CFCl3​ or C6​F6​ ).

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Assignment
C=O 179.5q34.5 ( 2J )Carbonyl carbon
Ar-C4 162.4s-Aromatic carbon attached to oxygen
Ar-C2 132.1s-Aromatic C-2
Ar-C6 130.5s-Aromatic C-6
Ar-C3 128.0s-Aromatic carbon attached to methyl
Ar-C1 122.5s-Aromatic carbon attached to C=O
CF 3​ 116.8q291.0 ( 1J )Trifluoromethyl carbon
Ar-C5 110.2s-Aromatic C-5
-OCH 2​ - 74.6s-Isobutoxy methylene carbon
-CH(CH 3​ ) 2​ 28.2s-Isobutoxy methine carbon
-CH(CH 3​ ) 2​ 19.3s-Isobutoxy terminal methyl carbons
Ar-CH 3​ 16.1s-Aromatic methyl carbon

Self-Validation Check: If the intensity ratio of the 13C quartets deviates from the theoretical 1:3:3:1 Pascal's triangle distribution, it indicates insufficient relaxation delay ( D1​ ), and the spectrum must be reacquired.

2D NMR Workflows for Unambiguous Assignment

To transition from empirical prediction to absolute structural proof, a suite of 2D NMR experiments is deployed.

NMR_Workflow Start Sample Preparation (CDCl3, 298 K) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis1H 1H Analysis: Integrals & J-coupling Acq1D->Analysis1H Analysis13C 13C/19F Analysis: C-F Splitting (q) Acq1D->Analysis13C MapCOSY COSY: Spin Systems Acq2D->MapCOSY MapHSQC HSQC: Direct C-H Bonds Acq2D->MapHSQC MapHMBC HMBC: Quaternary C & Connectivity Acq2D->MapHMBC Final Unambiguous Structural Assignment Analysis1H->Final Analysis13C->Final MapCOSY->Final MapHSQC->Final MapHMBC->Final

Caption: Logical workflow for the unambiguous 2D NMR structural assignment of fluorinated compounds.

  • COSY (Correlation Spectroscopy): Confirms the 3JHH​ connectivity within the isobutoxy group (linking the 3.85 ppm methylene to the 2.15 ppm methine) and the aromatic ring (H-5 to H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, differentiating the aromatic methine carbons from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the regiochemistry. The isobutoxy methylene protons (3.85 ppm) will show a strong 3JCH​ cross-peak to the quaternary Ar-C4 (162.4 ppm). The aromatic H-2 and H-6 protons will show 3JCH​ cross-peaks to the carbonyl carbon (179.5 ppm), definitively anchoring the trifluoroacetyl group to C-1.

Mechanistic Insights: The Hydration Equilibrium

A critical phenomenon that drug development professionals must account for is the hydration equilibrium inherent to TFMKs. Because the -CF3​ group makes the carbonyl carbon highly electrophilic, TFMKs readily react with trace moisture in the NMR solvent (or in biological assays) to form a gem-diol (hydrate)[1].

Spectroscopic Manifestation of the Hydrate: If water is present in the CDCl3​ , a secondary set of peaks will emerge:

  • 19F NMR: A new singlet will appear shifted upfield (typically around -80 to -82 ppm) relative to the ketone.

  • 13C NMR: The 179.5 ppm carbonyl quartet will diminish, replaced by a new quartet at ~90–95 ppm , representing the tetrahedral sp3 hybridized carbon of the gem-diol.

Recognizing this dynamic equilibrium is a hallmark of analytical expertise. Novice analysts frequently mischaracterize the hydrate signals as synthetic impurities. To suppress hydration during NMR acquisition, the sample must be thoroughly dried, and anhydrous CDCl3​ stored over molecular sieves should be utilized.

References

  • Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: Bioorganic & Medicinal Chemistry (Elsevier / Academia Sinica) URL:[Link]

  • Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone: A Methodological Whitepaper

Foreword: Unveiling Molecular Architecture to Drive Drug Discovery In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling Molecular Architecture to Drive Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone of rational drug design. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, influences its interaction with biological targets, and ultimately, governs its efficacy and safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical framework for the crystal structure analysis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone. While a published crystal structure for this specific molecule is not yet available, this document serves as a detailed roadmap for its determination and interpretation, grounded in established crystallographic principles and field-proven insights. As a Senior Application Scientist, the goal is to not only outline the necessary steps but to elucidate the scientific reasoning that underpins each methodological choice, ensuring a robust and reproducible outcome.

Introduction to the Target Compound and the Rationale for Crystallographic Analysis

2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is a fluorinated aromatic ketone. The presence of a trifluoromethyl group (-CF3) is of particular interest in medicinal chemistry, as fluorine substitution is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity to protein targets.[1] The isobutoxy and methyl substituents on the phenyl ring further modulate the compound's lipophilicity and steric profile.

A detailed crystal structure analysis of this compound will provide invaluable information, including:

  • Precise molecular geometry: Accurate bond lengths, bond angles, and torsion angles.[2][3]

  • Conformational analysis: The preferred spatial orientation of the isobutoxy chain and the trifluoroacetyl group relative to the phenyl ring.

  • Intermolecular interactions: A comprehensive understanding of the non-covalent forces, such as hydrogen bonds and halogen bonds, that govern the crystal packing.[4][5]

  • Supramolecular assembly: How individual molecules arrange themselves in the solid state, which can influence properties like solubility and dissolution rate.

This information is crucial for computational modeling, structure-activity relationship (SAR) studies, and the development of new chemical entities with improved pharmacological properties.

Experimental Workflow: From Powder to Refined Structure

The determination of a single-crystal X-ray structure is a multi-step process that demands meticulous attention to detail at each stage. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the data and the resulting structural model.

Synthesis and Purification

The synthesis of 2,2,2-trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone can be approached through various established synthetic routes for trifluoromethyl ketones. One common method involves the reaction of a Grignard reagent derived from 1-isobutoxy-2-methyl-4-bromobenzene with a trifluoroacetylating agent, such as ethyl trifluoroacetate.

Following synthesis, rigorous purification is paramount. The presence of impurities can significantly impede crystal growth. High-performance liquid chromatography (HPLC) or column chromatography are recommended to achieve a purity of >99%. The purified compound should be thoroughly characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity prior to crystallization experiments.

Crystal Growth: The Art and Science of Nucleation

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.

Crystallization MethodSolvent System(s)Temperature ConditionsRationale
Slow Evaporation Dichloromethane, Acetone, Ethyl Acetate, Hexane, EthanolRoom TemperatureSimple and effective for many organic compounds. The slow removal of the solvent allows for ordered molecular packing.
Vapor Diffusion Dichloromethane/Hexane, Acetone/PentaneRoom Temperature or 4°CA solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less soluble "anti-solvent," promoting gradual precipitation and crystal growth.
Cooling Crystallization Saturated solution in a suitable solvent (e.g., Ethanol, Isopropanol)Gradual cooling from an elevated temperature to 4°C or -20°CThe solubility of the compound decreases with temperature, leading to supersaturation and crystallization.

It is advisable to set up multiple crystallization trials in parallel, screening a wide range of solvents and conditions. The resulting crystals should be examined under a polarized light microscope for their suitability for X-ray diffraction. Ideal crystals are single, well-formed, and free of visible defects.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2]

Experimental Protocol for SC-XRD Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6]

  • Diffractometer Setup: The crystal is centered in the X-ray beam of a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[2][7]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A complete data collection strategy is devised to measure the intensities of a large number of unique reflections with good redundancy and coverage of the reciprocal space. This typically involves a series of scans through different crystal orientations.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as Lorentz and polarization effects.

The workflow for SC-XRD data collection can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer UnitCell Unit Cell Determination Diffractometer->UnitCell DataAcquisition Full Data Acquisition UnitCell->DataAcquisition Integration Integration & Scaling DataAcquisition->Integration StructureSolution Structure Solution (e.g., Direct Methods) Integration->StructureSolution Refinement Structure Refinement StructureSolution->Refinement

Figure 1: Experimental workflow from synthesis to structure refinement.

Structure Solution and Refinement: From Data to Molecular Model

The processed diffraction data provides the basis for determining the arrangement of atoms within the crystal.

Structure Solution

The "phase problem" in crystallography prevents the direct calculation of the electron density from the measured reflection intensities. Therefore, initial phases must be determined using methods such as:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. This is the most common approach for small molecules.

  • Patterson Methods: This technique is particularly useful when a heavy atom is present in the structure.

Modern crystallographic software packages automate this process, providing an initial molecular model.

Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization procedure.[6][8] This iterative process involves adjusting atomic parameters to improve the agreement between the calculated and observed structure factors.

Key Parameters in Structure Refinement:

  • Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

  • Anisotropic Displacement Parameters (ADPs): These parameters model the thermal motion of each atom as an ellipsoid, providing a more accurate representation of the electron density.[6]

  • Occupancy Factors: In cases of disorder, these parameters can be refined to determine the relative populations of different atomic positions.

The quality of the final refined structure is assessed using several crystallographic agreement factors, most notably the R1 and wR2 values. Lower values indicate a better fit between the model and the experimental data.

The logical flow of structure solution and refinement is depicted below:

structure_solution_refinement ProcessedData Processed Diffraction Data (Intensities) PhaseProblem Phase Problem ProcessedData->PhaseProblem DirectMethods Structure Solution (e.g., Direct Methods) PhaseProblem->DirectMethods InitialModel Initial Atomic Model DirectMethods->InitialModel RefinementCycle Least-Squares Refinement InitialModel->RefinementCycle FinalModel Final Refined Structure RefinementCycle->FinalModel Converged Validation Structure Validation (R-factors, etc.) FinalModel->Validation

Figure 2: Logical flow of structure solution and refinement.

Analysis and Interpretation of the Crystal Structure

With a fully refined crystal structure, the focus shifts to a detailed analysis of its features.

Molecular Geometry

A table summarizing key bond lengths and angles should be generated. These values should be compared with expected values from the Cambridge Structural Database (CSD) for similar molecular fragments to identify any unusual geometric features that may be indicative of electronic or steric effects.

Intermolecular Interactions

The trifluoromethyl group and the carbonyl oxygen are expected to be key players in the intermolecular interactions. A thorough analysis should be conducted to identify:

  • C-H···O and C-H···F Hydrogen Bonds: These weak hydrogen bonds are often crucial in directing the packing of fluorinated organic molecules.[1][5]

  • Halogen Bonds: The fluorine atoms of the trifluoromethyl group can act as halogen bond acceptors.

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Software such as Mercury can be used to visualize and quantify these interactions. The analysis of these interactions is critical for understanding the forces that stabilize the crystal lattice.[9]

Supramolecular Assembly

The overall packing of the molecules in the crystal should be described, noting any characteristic motifs such as chains, layers, or three-dimensional networks formed through the identified intermolecular interactions. This analysis provides insights into the collective behavior of the molecules in the solid state.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust methodology for the single-crystal X-ray diffraction analysis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone. By following these detailed protocols, researchers can obtain a high-quality crystal structure that will serve as a fundamental basis for understanding the compound's properties and for guiding future drug design efforts. The resulting structural data will be an invaluable asset for computational chemists, medicinal chemists, and material scientists, enabling more accurate predictions of molecular behavior and facilitating the development of novel therapeutics. The determination of this crystal structure is a critical step towards unlocking the full potential of this and related compounds in the pursuit of new and improved medicines.

References

  • Bebbington, M., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Munshi, P., et al. (n.d.). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm. Available at: [Link]

  • Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Available at: [Link]

  • Unknown. (n.d.). Crystal Structure Refinement. Available at: [Link]

  • Zhang, Y. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available at: [Link]

  • Unknown. (2015). Analysis of C-H…..F and O-H…..N Intermolecular Interactions Involving Fluorine in A New Mixed Composite Material 5. ResearchGate. Available at: [Link]

  • Biliškov, N. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. ACS Publications. Available at: [Link]

  • Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]

  • Unknown. (n.d.). Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Available at: [Link]

  • Unknown. (n.d.). REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. Moodle@Units. Available at: [Link]

  • Soman, A. (2014). Intermolecular Interactions in Fluorinated Tetraarylporphyrins: An Experimental and Theoretical Study. European Journal of Inorganic Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone as a Key Intermediate for Chiral Pharmaceutical Building Blocks

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a detailed technical overview of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone, a prochiral aryl trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed technical overview of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone, a prochiral aryl trifluoromethyl ketone, as a pivotal intermediate in advanced organic synthesis. While this specific molecule is an excellent model, this document focuses on the broader class of aryl trifluoromethyl ketones and their transformation into high-value, enantioenriched α-trifluoromethyl alcohols. These chiral alcohols are critical building blocks for a range of Active Pharmaceutical Ingredients (APIs), particularly those targeting phosphodiesterase 4 (PDE4). We will explore the causality behind protocol choices, focusing on two primary methodologies for achieving high stereoselectivity: catalytic asymmetric hydrogenation and biocatalytic reduction. Detailed, field-proven protocols are provided to guide researchers in leveraging this versatile intermediate for complex molecular synthesis.

Introduction and Strategic Importance

Aryl trifluoromethyl ketones are a class of intermediates whose value lies in the unique stereoelectronic properties of the trifluoromethyl (CF₃) group. The high electronegativity and steric bulk of the CF₃ group can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule. However, the electron-withdrawing nature of the CF₃ group also renders the adjacent carbonyl highly electrophilic and challenging to reduce stereoselectively.

The target molecule, 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone, serves as an ideal precursor for a chiral α-trifluoromethyl alcohol. The creation of this specific stereocenter is often the most critical step in the synthesis of complex pharmaceutical agents. For instance, the oral PDE4 inhibitor Apremilast, used to treat psoriasis and psoriatic arthritis, contains a related chiral amine core, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, which is synthesized from a ketone precursor through a chiral intermediate.[1][2][3][4][5] The protocols detailed herein are therefore directly applicable to the synthesis of analogs and key intermediates for such drugs.

Physicochemical Properties of the Model Intermediate
PropertyValue
Compound Name 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone
Molecular Formula C₁₃H₁₅F₃O₂
Molecular Weight 276.25 g/mol
Appearance Expected to be a solid or oil
Key Features Prochiral trifluoromethyl ketone, substituted aromatic ring

Core Synthetic Application: Asymmetric Reduction to Chiral Alcohols

The central utility of this intermediate is its conversion into an enantiomerically pure alcohol. The resulting (R)- or (S)-2,2,2-trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanol is a versatile building block. The choice of enantiomer is dictated by the final drug target's stereochemical requirements. Two powerful, scalable, and highly selective methods are predominant in the field: catalytic asymmetric hydrogenation and biocatalytic reduction.

Workflow Overview: From Ketone to Chiral Building Block

G cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Key Chiral Intermediate cluster_downstream Downstream Functionalization A 2,2,2-Trifluoro-1-(4-isobutoxy- 3-methylphenyl)ethanone B Method A: Catalytic Asymmetric Hydrogenation A->B H₂, Chiral Catalyst C Method B: Biocatalytic Reduction (Ketoreductase) A->C KRED, Co-factor D (R)- or (S)-2,2,2-Trifluoro-1- (4-isobutoxy-3-methylphenyl)ethanol B->D C->D E Chiral Amines, Ethers, Esters D->E e.g., Mitsunobu, SN2 displacement

Caption: General synthetic workflow from the prochiral ketone to the chiral alcohol intermediate and subsequent derivatives.

Protocol 1: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial pharmaceutical synthesis. It utilizes a chiral metal complex (typically based on Ruthenium, Rhodium, or Iridium) to deliver hydrogen to one face of the carbonyl group preferentially.[6][7] For trifluoromethyl ketones, Ru-based catalysts with diamine and diphosphine ligands have demonstrated exceptional performance.[7]

Expertise & Causality: The choice of a Ru-catalyst system, such as Ru(II)-((S)-XylBINAP)((S)-DAIPEN), is deliberate. The electron-rich XylBINAP ligand and the diamine ligand (DAIPEN) create a chiral pocket around the metal center. The reaction proceeds via a proposed six-membered transition state where the ketone substrate coordinates to the ruthenium hydride. Steric interactions between the ketone's substituents (the bulky aryl group vs. the smaller CF₃ group) and the chiral ligands force the hydride to add to a specific face of the carbonyl, inducing high enantioselectivity.[7] The use of a protic solvent like ethanol or isopropanol is crucial as it participates in the catalytic cycle and protonolysis steps.

Detailed Step-by-Step Protocol
  • Reactor Preparation: To a scrupulously dried and argon-purged pressure reactor, add the chiral Ruthenium pre-catalyst (e.g., [RuCl₂(xylbinap)]₂-NEt₃ complex) (0.05 - 0.5 mol%).

  • Reagent Addition: Add 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone (1.0 eq) dissolved in degassed 2-propanol (5-10 volumes).

  • Reaction Initiation: Add a solution of potassium tert-butoxide (KOtBu) (2-5 mol%) in 2-propanol. The base acts as an activator for the catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 10-50 atm.

  • Reaction Conditions: Stir the mixture vigorously at 30-50 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC. The reaction is typically complete within 4-16 hours.

  • Work-up: Once complete, carefully vent the reactor and purge with argon. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude alcohol can often be used directly or purified further by silica gel chromatography if necessary.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR and ¹⁹F NMR. The enantiomeric excess (ee%) must be determined by chiral HPLC analysis.

Expected Data & Comparison
Catalyst SystemSubstrate/CatalystPressure (atm)Temp (°C)Yield (%)ee (%)
(S)-XylBINAP/(S)-DAIPEN-Ru20002030>9998 (R)
Rh-(Amidephosphine-phosphinite)200203090-9897 (R)
MsDPEN-Cp*Ir50001560>9999 (S)
Data is representative based on literature for similar aryl trifluoromethyl ketones.[6][7]

Protocol 2: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a green, highly selective alternative to metal catalysis. Ketoreductases are enzymes that use a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to reduce ketones to alcohols with exquisite stereoselectivity.[1][8][9]

Expertise & Causality: The power of KREDs lies in their precisely shaped active site, which binds the ketone substrate in a specific orientation. This locks the carbonyl group relative to the NADPH hydride donor, allowing hydride transfer to only one face. This "lock-and-key" mechanism results in exceptionally high enantiomeric excess (>99% ee). A cofactor regeneration system is essential for scalability, as NADPH is expensive. A common system uses a cheap sacrificial alcohol (like 2-propanol) and a secondary dehydrogenase enzyme (or the KRED itself may have this activity) to continuously recycle the spent NADP⁺ back to NADPH. The reaction is run in an aqueous buffer, minimizing organic solvent waste.

Detailed Step-by-Step Protocol
  • System Preparation: In a temperature-controlled vessel (25-35 °C), prepare a phosphate buffer solution (100 mM, pH 7.0).

  • Cofactor & Enzyme Addition: Add NADP⁺ (0.1 mol%) and the selected ketoreductase (KRED) enzyme (e.g., from a commercial screening kit or an overexpressed source).

  • Cofactor Regeneration: Add the components for the regeneration system. For a simple system, this is 2-propanol (10-20% v/v).

  • Substrate Addition: Add 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone (1.0 eq), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction Conditions: Gently agitate the mixture at 30 °C. Maintain the pH at 7.0 using a pH-stat or periodic addition of a dilute base, as the regeneration process can generate protons.

  • Monitoring: Monitor the conversion by HPLC analysis of quenched aliquots. Biotransformations can take 12-48 hours.

  • Work-up: Once the reaction reaches completion, stop the agitation. Extract the product directly from the aqueous phase using an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the chiral alcohol.

  • Characterization: Analyze for yield and enantiomeric excess (ee%) via ¹H NMR and chiral HPLC.

Reaction Scheme: Biocatalytic Reduction

G cluster_cofactor Cofactor Cycle compound Aryl-CF3 Ketone alcohol Chiral Alcohol compound->alcohol Ketoreductase (KRED) NADPH NADPH NADPH->compound Hydride Transfer NADP NADP+ NADPH->NADP H- donor NADP->NADPH Regeneration System (e.g., 2-propanol)

Caption: Cofactor regeneration cycle in a KRED-catalyzed reduction of an aryl trifluoromethyl ketone.

Downstream Utility: The Path to Chiral Amines

The enantioenriched α-trifluoromethyl alcohol is not typically the final product. It is a strategic intermediate that can be converted into other functional groups with retention or inversion of configuration. A common and highly valuable transformation is its conversion to a chiral amine, a key pharmacophore.

A robust method for this is the Mitsunobu reaction. The alcohol can be reacted with a nitrogen nucleophile (e.g., phthalimide) under standard Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate like DIAD). This reaction proceeds with clean inversion of stereochemistry at the chiral center. Subsequent deprotection of the phthalimide group yields the desired primary chiral amine, ready for coupling with other fragments to build the final API.

Conclusion

2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone and its structural analogs are powerful intermediates in modern pharmaceutical synthesis. Their value is fully realized through highly selective asymmetric reduction, which establishes a critical trifluoromethyl-bearing stereocenter. Both transition-metal catalysis and biocatalysis provide efficient, scalable, and high-fidelity pathways to the desired chiral alcohol building blocks. The choice between these methods will depend on factors such as catalyst cost, substrate compatibility, and downstream processing considerations. The protocols and insights provided here serve as a comprehensive guide for researchers aiming to incorporate these valuable intermediates into their synthetic strategies.

References

  • Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. (n.d.). Pharmaffiliates. Retrieved March 24, 2026, from [Link]

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. (n.d.). QuickCompany. Retrieved March 24, 2026, from [Link]

  • Process for preparation of apremilast and its intermediates. (2016). Google Patents.
  • Kumar, V., & Singh, A. (2021). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Process Research & Development, 25(8), 1735-1755. [Link]

  • Ramón, R., & Riera, A. (2001). Enantioselective Rhodium(I)-Catalyzed Hydrogenation of Trifluoromethyl Ketones. Organic Letters, 3(2), 161-163. [Link]

  • Synthesis of apremilast. Reagents and conditions: (i) NH₄OH, 230 °C... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • The Essential Role of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in Apremilast Synthesis. (2026, February 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 24, 2026, from [Link]

  • Li, G., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5054-5059. [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (2013). Google Patents.
  • Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (n.d.). Google Patents.
  • Preparation method for synthesizing apremilast intermediate. (2015). Google Patents.
  • Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Abu-Lafi, S., et al. (2022). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 27(19), 6598. [Link]

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Enantioswitchable Catalysts for the Asymmetric Transfer Hydrogenation of Aryl Alkyl Ketones. (2006). Organic Letters, 8(22), 5001-5004. [Link]

  • Zhang, W., et al. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry, 86(22), 16088-16093. [Link]

  • Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. (2018). Nature Communications, 9(1), 3543. [Link]

  • Asymmetric Hydrogen Atom Transfer. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. (2021). The Journal of Organic Chemistry.[Link]

  • Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. (n.d.). ACS. Retrieved March 24, 2026, from [Link]

  • 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation. (2017). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956-959. [Link]

  • ChemInform Abstract: 2,2,2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-Oxides. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

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Application

chromatography purification methods for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

An Application Note and Protocol for the Chromatographic Purification of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone Authored by: A Senior Application Scientist Abstract This comprehensive guide details robust...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chromatographic Purification of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust chromatographic methods for the purification of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone, a moderately polar aromatic ketone. Given the compound's structural features, including a lipophilic isobutoxy group, a polar ketone moiety, and an electron-withdrawing trifluoromethyl group, both normal-phase and reverse-phase chromatography are presented as viable purification strategies. This document provides a deep dive into the rationale for method selection, detailed step-by-step protocols for flash chromatography, and expert insights into method optimization and troubleshooting. The protocols are designed to be self-validating, enabling researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical requirement for subsequent applications in medicinal chemistry and materials science.

Rationale for Method Selection: A Structural Analysis

The successful purification of a target molecule begins with a thorough analysis of its chemical structure to predict its chromatographic behavior.

Molecular Structure:

Key Structural Features & Predicted Properties:

  • Aromatic Phenyl Ring: The substituted benzene ring is largely non-polar and can participate in π-π stacking interactions.

  • Trifluoromethyl Ketone: This is a highly polarized moiety due to the electron-withdrawing nature of the three fluorine atoms. The ketone's oxygen atom is a hydrogen bond acceptor. This group significantly influences the molecule's polarity.

  • Isobutoxy Ether Group: The ether linkage adds some polarity, while the four-carbon isobutyl chain is lipophilic, increasing the compound's affinity for non-polar environments.

  • Methyl Group: A small, non-polar substituent on the aromatic ring.

Overall Polarity Assessment: The combination of these functional groups results in a molecule of moderate polarity . It is readily soluble in common organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and acetone, but poorly soluble in water. This profile makes it an excellent candidate for purification by both normal-phase and reverse-phase chromatography.

PropertyAnalysisChromatographic Implication
Polarity ModerateSuitable for both Normal-Phase and Reverse-Phase techniques.
Solubility Soluble in organic solvents (Hexanes, EtOAc, DCM). Insoluble in water.Dictates choice of loading solvent and mobile phase systems.
Key Interactions Dipole-dipole (CF3, C=O), van der Waals (isobutoxy, phenyl), π-π stacking (phenyl).These interactions govern retention on different stationary phases.
UV Chromophore The aromatic ketone structure will absorb UV light.Allows for easy detection using a UV detector during chromatography (typically at 254 nm).

Based on this analysis, Normal-Phase Chromatography (NPC) on silica gel is the recommended primary method due to its simplicity, cost-effectiveness, and the compound's good solubility in typical non-polar organic mobile phases.[1] Reverse-Phase Chromatography (RPC) serves as a powerful alternative, particularly for resolving impurities with similar polarity in NPC or when aqueous-organic mobile phases are preferred.[2][3]

Protocol I: Normal-Phase Flash Chromatography (Primary Method)

Normal-phase chromatography separates molecules based on their polarity, using a polar stationary phase (silica gel) and a non-polar mobile phase.[4] Polar compounds interact more strongly with the silica and thus elute later. For our target molecule, impurities that are more polar (e.g., starting materials with hydroxyl groups) or significantly less polar (e.g., non-polar byproducts) can be effectively separated.

Normal-Phase Workflow Overview

Normal_Phase_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development SamplePrep 2. Sample Preparation (Dry Loading) TLC->SamplePrep Load 4. Load Sample SamplePrep->Load ColumnPrep 3. Column Packing & Equilibration ColumnPrep->Load Elute 5. Gradient Elution Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

Detailed Step-by-Step Protocol

Materials:

  • Crude 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

  • Silica gel (flash grade, 40-63 µm)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates (silica gel 60 F254)

  • Flash chromatography system (automated or manual glass column)

  • Test tubes or fraction collector vials

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) Method Development The goal is to find a solvent system that gives the target compound a Retention Factor (Rf) of 0.25 - 0.35 .

  • Prepare a stock solution of the crude material in a minimal amount of a strong solvent like EtOAc or DCM.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a chamber with a different mobile phase composition. Start with a low polarity mixture and increase the polar component (EtOAc).

    • Test 1: 5% EtOAc in Hexanes

    • Test 2: 10% EtOAc in Hexanes

    • Test 3: 20% EtOAc in Hexanes

  • Visualize the plates under UV light (254 nm). Identify the spot corresponding to the product and calculate its Rf value (Rf = distance spot traveled / distance solvent traveled). Select the solvent system that provides the target Rf and good separation from impurities. For a compound of this nature, a system of 10-15% EtOAc in Hexanes is a likely starting point.[5]

Step 2: Sample Preparation (Dry Loading Recommended) Dry loading prevents solvent effects that can compromise separation, especially when the crude material is not highly soluble in the mobile phase.

  • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of a suitable solvent (e.g., 5-10 mL of DCM or EtOAc).

  • Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the solution.

  • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

Step 3: Column Packing and Equilibration

  • Select a column size appropriate for the amount of crude material. A common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass (e.g., for 1.0 g of crude, use a 40 g silica column).

  • Pack the column with silica gel, either as a slurry in the initial mobile phase or using a pre-packed cartridge.

  • Equilibrate the column by flushing with 3-5 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc in Hexanes). Ensure no cracks or channels form.

Step 4: Elution and Fraction Collection

  • Carefully add the dry-loaded sample to the top of the silica bed.

  • Begin the elution. A linear gradient is often more effective than an isocratic elution for separating closely related impurities.[6]

    • Suggested Gradient: Start at a polarity lower than your TLC condition and ramp up to a polarity higher than it. For a TLC Rf of 0.3 in 15% EtOAc, a suitable gradient might be:

      • 0-2 CV: 5% EtOAc in Hexanes (Isocratic)

      • 2-12 CV: Linear gradient from 5% to 35% EtOAc in Hexanes

      • 12-15 CV: 35% EtOAc in Hexanes (Isocratic flush)

  • Collect fractions throughout the run. The fraction size should be appropriate for the column volume and expected separation.

Step 5: Purity Analysis

  • Analyze the collected fractions by TLC. Spot every other fraction on a single TLC plate.

  • Develop the plate using the original TLC mobile phase (e.g., 15% EtOAc in Hexanes).

  • Identify the fractions containing only the pure product spot.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone.

  • Confirm identity and purity using analytical methods such as ¹H NMR, ¹⁹F NMR, and LC-MS.

Protocol II: Reverse-Phase Flash Chromatography (Alternative Method)

In reverse-phase chromatography, separation is based on hydrophobicity. A non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) is used with a polar mobile phase (typically water and an organic modifier like acetonitrile or methanol).[7] Non-polar (hydrophobic) molecules interact more strongly with the C18 stationary phase and elute later. This method is excellent for separating compounds that are difficult to resolve by normal-phase.[8]

Reverse-Phase Workflow Overview

Reverse_Phase_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SampleSol 1. Sample Solubility Test (ACN/MeOH/DMF) SamplePrep 2. Sample Preparation (Dissolution) SampleSol->SamplePrep Load 4. Load Sample SamplePrep->Load ColumnPrep 3. Column Priming & Equilibration ColumnPrep->Load Elute 5. Gradient Elution Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (LC-MS or HPLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Remove Organic Solvent / Lyophilize Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for Reverse-Phase Flash Chromatography Purification.

Detailed Step-by-Step Protocol

Materials:

  • Crude 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

  • C18-functionalized silica gel (pre-packed flash cartridge)

  • Solvents: Deionized Water, Acetonitrile (ACN) or Methanol (MeOH) - HPLC grade

  • A strong, water-miscible solvent for sample loading (e.g., DMF, DMSO, or ACN)

  • Reverse-phase flash chromatography system

  • Fraction collector vials

  • Rotary evaporator and/or lyophilizer

Step 1: Method Development For reverse-phase, method development is often done using analytical HPLC-UV or LC-MS to screen gradient conditions. If unavailable, a generic scouting gradient on the flash system can be used. The goal is to elute the compound at a high enough concentration of organic solvent to ensure good retention and separation.

  • Typical Mobile Phases:

    • A: Water

    • B: Acetonitrile or Methanol

  • Scouting Gradient: Run a fast, steep linear gradient from ~40% B to 100% B over 10-15 CV. Monitor the elution of the target compound via the UV detector to determine the approximate %B at which it elutes.

Step 2: Sample Preparation (Wet Loading)

  • Dissolve the crude product in the minimum amount of a strong, water-miscible organic solvent, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or the organic mobile phase (ACN/MeOH). Using too much or too weak a solvent will cause the sample to precipitate upon loading.

Step 3: Column Priming and Equilibration

  • Select an appropriate C18 column size (e.g., 30-50 g of C18 silica for 500 mg of crude).

  • Prime the column by flushing with 100% of the organic mobile phase (Solvent B) to wet the stationary phase.

  • Equilibrate the column by flushing with 3-5 CV of the starting mobile phase composition (e.g., 40% ACN in Water).

Step 4: Elution and Fraction Collection

  • Inject the dissolved sample onto the column.

  • Begin the elution using an optimized gradient based on the scouting run.

    • Suggested Gradient (if product elutes at ~75% ACN in scout):

      • 0-2 CV: 60% ACN in Water (Isocratic hold)

      • 2-12 CV: Linear gradient from 60% to 90% ACN in Water

      • 12-15 CV: 100% ACN (Isocratic column wash)

  • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target molecule.

Step 5: Purity Analysis and Product Isolation

  • Purity of RP fractions is best analyzed by analytical HPLC or LC-MS.

  • Combine the fractions confirmed to contain the pure product.

  • Remove the organic solvent (ACN or MeOH) using a rotary evaporator.

  • If the product is poorly soluble in the remaining water, it may precipitate and can be isolated by filtration. Alternatively, the remaining water can be removed by lyophilization (freeze-drying) to yield the final product.

Troubleshooting and Advanced Insights

ProblemPotential CauseSolution
Poor Separation (Co-elution) Inappropriate mobile phase polarity or selectivity.(NP): Try a different solvent system (e.g., DCM/MeOH or Toluene/EtOAc). Adding a small amount of an aromatic solvent like toluene can disrupt π-stacking interactions between aromatic compounds.[9] (RP): Switch the organic modifier (e.g., from ACN to MeOH) or add a modifier like formic acid (0.1%) if acidic/basic impurities are present.
Band Broadening / Tailing Column overloading; sample too soluble in mobile phase (wet loading); secondary interactions with silica.Reduce the amount of material loaded. Use dry loading for NPC. For tailing of basic compounds on silica, add 0.1-1% triethylamine to the mobile phase.
Product Does Not Elute Mobile phase is too weak (not polar enough for NP, too polar for RP).Increase the strength of the mobile phase (increase %EtOAc in NP, increase %ACN in RP).
Cracked or Channeled Column Bed Improper packing or rapid solvent changes causing thermal stress.Repack the column. Ensure slow, gradual changes in solvent composition during gradient elution.

Conclusion

The purification of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone can be reliably achieved using standard laboratory techniques. Normal-phase flash chromatography on silica gel with a Hexanes/Ethyl Acetate gradient is the primary recommended method due to its efficiency and cost-effectiveness for this moderately polar compound. For challenging separations or as an orthogonal validation technique, reverse-phase flash chromatography with a Water/Acetonitrile gradient offers a powerful alternative . Careful method development, particularly through preliminary TLC or analytical HPLC analysis, is paramount to achieving high purity and yield.

References

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • YMC Europe. (n.d.). Reversed Phase Columns | HPLC | UHPLC. Retrieved from [Link]

  • Cogent HPLC. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved from [Link]

  • Laboratory Equipment. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One Pot Synthesis of Trifluoromethylketone-Containing Heterocycles via Tandem Photocatalytic Halo-alkylation of Olefin and Intramolecular Cyclization. Retrieved from [Link]

  • Lu, I. L., et al. (2011). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 21(21), 6468–6472. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Facile Reduction of Aromatic Aldehydes, Ketones, Diketones and Oxo Aldehydes to Alcohols by an Aqueous TiCl3/NH3 System. Retrieved from [Link]

  • Baxendale Group. (n.d.). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Retrieved from [Link]

  • American Chemical Society. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 86-92.
  • Royal Society of Chemistry. (n.d.). α,α'-Dihydroxyketone formation using aromatic and heteroaromatic aldehydes with evolved transketolase enzymes. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • American Chemical Society. (2004). Selective Detection of Volatile Aromatic Compounds Using a Compact Laser Ionization Detector with Fast Gas Chromatography. Analytical Chemistry, 76(6), 1531-1537.
  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. ACS Omega, 9(16), 18047–18053. Retrieved from [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]

Sources

Method

Application Note: 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary In contemporary drug discovery, the strategic depl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

In contemporary drug discovery, the strategic deployment of electrophilic warheads is critical for designing targeted covalent inhibitors. 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone represents a highly optimized trifluoromethyl ketone (TFMK) building block. This compound synergizes a highly reactive electrophilic carbonyl with a sterically tuned, lipophilic aryl tail. It is primarily utilized as a transition-state analog for the inhibition of hydrolytic enzymes—such as Fatty Acid Amide Hydrolase (FAAH) and various serine/cysteine proteases—and as a versatile intermediate for synthesizing chiral trifluoromethyl carbinol pharmacophores.

This application note details the mechanistic causality behind its efficacy, provides comparative quantitative data, and outlines self-validating experimental protocols for its application in preclinical drug discovery.

Mechanistic Rationale: The TFMK Pharmacophore

The efficacy of 2,2,2-trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is driven by the synergistic function of its two primary structural domains:

  • The Trifluoromethyl Ketone (TFMK) Warhead: The strong electron-withdrawing nature of the −CF3​ group dramatically increases the electrophilicity of the adjacent carbonyl carbon. When introduced to the active site of a serine or cysteine hydrolase, the catalytic nucleophile (Ser-OH or Cys-SH) attacks the carbonyl, forming a stable, tetrahedral hemiketal or hemithioketal [1]. This structure perfectly mimics the high-energy tetrahedral transition state of amide or ester hydrolysis, leading to slow, tight-binding reversible covalent inhibition [2].

  • The 4-Isobutoxy-3-methylphenyl Tail: Endogenous substrates of enzymes like FAAH (e.g., anandamide) feature long, flexible lipid chains. The 4-isobutoxy-3-methylphenyl moiety acts as an optimized bioisostere for these lipid tails. The branched isobutoxy group provides essential van der Waals interactions within the enzyme's Membrane Access Channel (MAC), while the meta-methyl group restricts bond rotation, locking the molecule into a bioactive conformation that minimizes entropic penalties upon binding [3].

G Target Serine/Cysteine Protease (Active Site) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex Inhibitor TFMK Inhibitor (Electrophilic Carbonyl) Inhibitor->Complex NucleophilicAttack Nucleophilic Attack (Ser-OH / Cys-SH) Complex->NucleophilicAttack Proximity Effect Hemiketal Tetrahedral Hemiketal (Transition-State Analog) NucleophilicAttack->Hemiketal Covalent Reversible

Caption: Covalent reversible inhibition mechanism of TFMKs forming a tetrahedral hemiketal.

Applications in Drug Discovery

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a primary therapeutic target for analgesia, inflammation, and sleep disorders due to its role in degrading endogenous cannabinoids. TFMKs are classic FAAH inhibitors. The incorporation of the isobutoxy-phenyl system allows the inhibitor to bypass the poor pharmacokinetic properties of early long-chain fatty acid TFMKs (like arachidonyl trifluoromethyl ketone) while maintaining nanomolar potency [3].

Viral and Endogenous Protease Inhibition

TFMKs have demonstrated profound efficacy against viral targets, including the SARS-CoV-2 Main Protease (3CLpro or Mpro), which utilizes a Cys-His catalytic dyad. The TFMK warhead acts as a time-dependent inhibitor, effectively halting viral replication by preventing polyprotein cleavage [2].

Advanced Synthetic Intermediate

Beyond direct inhibition, this compound is a highly valuable synthetic intermediate. The ketone can be subjected to asymmetric reduction or nucleophilic addition to yield chiral trifluoromethyl carbinols or amines—motifs that drastically improve metabolic stability and membrane permeability in modern drug design.

Quantitative Data Presentation

To illustrate the superiority of the TFMK warhead, the following table summarizes the typical kinetic parameters of various electrophilic warheads when paired with an optimized lipophilic tail in a standard serine hydrolase assay.

Warhead TypeElectrophilicityBinding MechanismTypical Ki​ RangeOff-Rate ( koff​ )
Trifluoromethyl Ketone Very High Reversible Covalent (Hemiketal) 0.1 – 5 nM Slow ( t1/2​>2 hrs)
Alpha-KetoamideHighReversible Covalent10 – 50 nMModerate
Methyl KetoneLowNon-Covalent / Weak> 5,000 nMFast
FluorophosphonateExtremeIrreversible Covalent< 0.1 nMNone (Permanent)

Data Synthesis: TFMKs provide the optimal balance between high potency (nanomolar Ki​ ) and reversibility, mitigating the toxicity risks associated with irreversible fluorophosphonates [1][3].

Experimental Protocols

Protocol A: Time-Dependent Enzyme Inhibition Assay (Fluorometric)

Causality Note: Because TFMKs form covalent hemiketals, they exhibit slow, tight-binding kinetics. A common pitfall in high-throughput screening is omitting the pre-incubation step, which leads to artificially high IC50​ values. This self-validating protocol forces a pre-incubation phase to ensure equilibrium is reached.

Reagents & Materials:

  • Recombinant Human FAAH or target Protease.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% BSA.

  • Substrate: Fluorogenic probe (e.g., AMC-arachidonoyl amide for FAAH).

  • Test Compound: 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Plate Setup: Transfer 1 µL of the diluted compound (or DMSO vehicle control) into a black 384-well microplate.

  • Enzyme Addition: Add 49 µL of the enzyme solution (diluted in Assay Buffer to 2x final concentration) to the wells.

  • Critical Pre-Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes . Validation Check: Run a parallel plate with 0-minute pre-incubation. A significant shift in IC50​ confirms the slow-binding mechanism.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (2x final concentration in Assay Buffer).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (e.g., Ex 340 nm / Em 460 nm for AMC) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to determine the true Ki​ .

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (30 min at 37°C) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic Probe) Step2->Step3 Allow slow-binding Step4 4. Kinetic Readout (Fluorescence Monitoring) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki Determination) Step4->Step5

Caption: Step-by-step workflow for the fluorometric enzyme inhibition assay.

Protocol B: Asymmetric Synthesis of Chiral Trifluoromethyl Carbinols

Causality Note: The reduction of highly electrophilic CF3​ -ketones requires precise conditions to avoid over-reduction or defluorination. Using Noyori Asymmetric Transfer Hydrogenation (ATH) ensures excellent enantioselectivity (>95% ee) while maintaining mild conditions.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under inert argon, dissolve RuCl(p−cymene)[(R,R)−TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add a pre-mixed solution of formic acid and triethylamine (5:2 molar ratio, 5.0 equivalents) to act as the hydrogen donor.

  • Substrate Introduction: Slowly add 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone (1.0 equivalent) dissolved in DCM.

  • Reaction: Stir the mixture at 25°C for 12 hours. Monitor conversion via LC-MS or TLC.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure chiral (S)-1-(4-isobutoxy-3-methylphenyl)-2,2,2-trifluoroethan-1-ol.

References

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Mancuso, R. et al. Molecules (MDPI), 2020. URL:[Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Shao, Y.M. et al. Bioorganic & Medicinal Chemistry, 2008. (Archived via NIH PMC). URL:[Link]

  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Ahn, K. et al. Journal of Medicinal Chemistry (ACS), 2008. URL:[Link]

Application

Application Note: Safe Handling and Storage of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols and safety guidelines for the handling and storage of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and safety guidelines for the handling and storage of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone. As a specialized fluorinated aromatic ketone, this compound requires careful management to mitigate potential risks in a research and development setting. The following application note synthesizes data from structurally similar compounds and general chemical safety principles to establish a robust framework for its safe utilization. The protocols herein are designed to be self-validating, emphasizing a proactive approach to laboratory safety.

Introduction and Scientific Context

2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone belongs to the class of trifluoromethyl ketones, a functional group of increasing importance in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, compounds like the one in focus are valuable intermediates and building blocks in the synthesis of novel therapeutic agents.

However, the introduction of fluorine atoms can also alter the toxicological and reactivity profile of a molecule. Therefore, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide has been constructed by extrapolating data from analogous aromatic and fluorinated ketones.[2][3][4][5][6]

Hazard Identification and Risk Assessment

Based on the analysis of structurally related compounds, 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is anticipated to present the following hazards:

  • Skin and Eye Irritation: Aromatic ketones and halogenated hydrocarbons are often irritants.[2][3][6] Direct contact with the skin may cause redness and irritation, while eye contact could lead to more severe damage.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.[2][6]

  • Potential for Systemic Effects: While ketones generally exhibit low to moderate toxicity, absorption through the skin or inhalation can lead to systemic effects.[2][4] High concentrations of ketone vapors can have narcotic effects.[2][4]

  • Flammability: While the flammability of this specific compound is not documented, many lower molecular weight ketones are flammable.[4] It is prudent to treat it as a potentially combustible material and avoid open flames or sources of ignition.

A comprehensive risk assessment should be conducted before any new experimental procedure involving this compound.

Quantitative Data Summary

As specific data for the target compound is unavailable, the following table presents information for a representative analogous compound, 2,2,2-Trifluoroacetophenone.

PropertyValueSource
Physical State Liquid[6]
Appearance Light yellow[6]
Health Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
Physical Hazards Highly flammable liquid and vapor.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fastened. For larger quantities or in case of a significant spill, additional chemical-resistant clothing may be necessary.

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood. If there is a potential for exposure above established limits, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe working environment.

General Handling Protocol
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.

  • Aliquotting and Weighing: Conduct all transfers, weighing, and dilutions of the compound within a chemical fume hood. Use a spatula or other appropriate tool for handling solids to avoid generating dust. For liquids, use a calibrated pipette or syringe.

  • Experimental Procedures: Perform all reactions in a well-maintained and appropriate reaction vessel within the fume hood. Ensure that the experimental setup is secure and that any potential sources of ignition are eliminated.

  • Post-Procedure: Upon completion of the experiment, decontaminate all surfaces and equipment that have come into contact with the compound. Dispose of all waste in a properly labeled hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]

Workflow for Safe Chemical Handling

The following diagram illustrates the key stages of safely managing a chemical within the laboratory.

SafeHandlingWorkflow Receiving Receiving and Verification Storage Secure and Segregated Storage Receiving->Storage Inspect and Log Handling Handling in Fume Hood with appropriate PPE Storage->Handling Controlled Access Waste Segregated Waste Disposal Handling->Waste Collect Waste Emergency Emergency Spill Response Handling->Emergency In case of spill

Caption: Workflow for the safe handling of laboratory chemicals.

Storage Protocols

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Inventory: Maintain an accurate inventory of the compound, including the date of receipt and the quantity in stock.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Waste Disposal

All waste containing 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone must be treated as hazardous waste.

  • Containers: Use designated, clearly labeled, and sealed containers for all waste.

  • Segregation: Do not mix with other incompatible waste streams.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

While 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is a valuable compound in drug discovery and development, it must be handled with the utmost care. By adhering to the protocols outlined in this application note, researchers can work with this and similar compounds in a safe and responsible manner. A proactive safety culture, centered on thorough risk assessment and the consistent use of appropriate controls, is the cornerstone of a secure research environment.

References

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Ketones. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Acetophenone. Retrieved from [Link]

  • Chen, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(3), 710-713. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solvent conditions for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone reactions

Welcome to the Technical Support Center for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges of working with highly functionalized trifluoromethyl ketones (TFMKs).

The reactivity of this compound is governed by a delicate balance: the strongly electron-withdrawing trifluoromethyl (-CF₃) group renders the carbonyl highly electrophilic, while the 4-isobutoxy-3-methylphenyl moiety introduces significant steric bulk and lipophilicity. Understanding how solvents dictate the equilibrium between the active keto form and the dormant hydrate/hemiacetal form is critical for experimental success[1][2].

I. Core Mechanistic Primer: The Keto-Hydrate Equilibrium

The most common point of failure when working with 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is ignoring its solvent-dependent structural state. In anhydrous aprotic solvents, the molecule exists purely in its highly reactive keto form . However, the extreme electrophilicity of the carbonyl carbon means that in the presence of water or alcohols, the solvent will act as a nucleophile, rapidly converting the ketone into a stable, tetrahedral gem-diol (hydrate) or hemiacetal [1][3].

This dynamic solvation dictates your solvent choice[4]:

  • For Nucleophilic Additions (e.g., Grignard, Aldol): You must suppress hydration entirely. The keto form is required.

  • For Organocatalytic Oxidations (e.g., Epoxidations): You must promote hydration. The hydrate (or peroxyhydrate) is the active catalytic species[1].

SolventOptimization Start Determine Reaction Class for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone CatOx Organocatalytic Oxidation (e.g., Epoxidation) Start->CatOx NucAdd Nucleophilic Addition (e.g., Grignard, Aldol) Start->NucAdd Hydrate Goal: Promote Hydrate/ Peroxyhydrate Active Species CatOx->Hydrate Keto Goal: Maintain Highly Electrophilic Keto Form NucAdd->Keto SolventOx Optimal Solvents: t-BuOH / MeCN / Aqueous Buffer Hydrate->SolventOx SolventNuc Optimal Solvents: Anhydrous THF / DCE / Toluene Keto->SolventNuc

Decision matrix for optimizing TFMK solvent conditions based on reaction class.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why is my nucleophilic addition (e.g., Grignard reagent) failing or returning unreacted starting material? A: Your solvent likely contains trace moisture. Even minor water contamination will convert the electrophilic ketone into a gem-diol[3]. Because the gem-diol is a tetrahedral intermediate, the carbonyl carbon is no longer susceptible to nucleophilic attack. Furthermore, the hydroxyl protons of the gem-diol will aggressively quench your organometallic reagents. Solution: Switch to strictly anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)[5], and store the ketone over activated 4Å molecular sieves prior to use.

Q2: I am using this compound as an epoxidation catalyst with H₂O₂, but it shows no activity in pure dichloromethane (DCM). Why? A: TFMKs act as epoxidation catalysts by reacting with H₂O₂ to form an active peroxyhydrate intermediate (a dioxirane-like species)[1]. This activation requires a protic, highly polar environment. In pure DCM, the ketone cannot efficiently form the peroxyhydrate. Solution: Utilize a mixed solvent system of tert-butyl alcohol (t-BuOH) and Acetonitrile (MeCN) with an aqueous buffer[1]. t-BuOH provides the necessary protic environment without competing as a nucleophile due to its steric bulk.

Q3: How do I resolve solubility issues? The compound precipitates when I add aqueous reagents. A: Unlike unsubstituted trifluoroacetophenone, the 4-isobutoxy-3-methylphenyl moiety is highly lipophilic. When attempting biphasic reactions (like aqueous H₂O₂ oxidations), the compound may crash out of the aqueous phase. Solution: Increase the ratio of the organic co-solvent. Acetonitrile (MeCN) acts as an excellent bridge solvent that solubilizes the lipophilic aromatic ring while remaining miscible with the aqueous phase[1].

III. Quantitative Solvent Data & Reactivity Profiles

The table below summarizes the causality between solvent properties, the predominant structural species of the ketone, and the resulting experimental yields across different reaction types.

Solvent SystemDielectric Constant (ε)Predominant TFMK SpeciesYield: Organocatalytic EpoxidationYield: Nucleophilic Addition
D₂O / Aqueous Buffer~80.0Gem-diol (Hydrate)Low (Substrate is insoluble)0% (Reagents quenched)
t-BuOH / MeCN / H₂O~20.0 - 35.0Hydrate / Peroxyhydrate>95% N/A
1,2-Dichloroethane (DCE)10.4KetoN/A>85%
Anhydrous THF7.6KetoN/A>90%

IV. Self-Validating Experimental Protocols

To ensure reproducibility, these protocols incorporate built-in validation steps to confirm the structural state of the ketone before proceeding.

Protocol A: Anhydrous Nucleophilic Addition (e.g., Grignard Reaction)

Objective: Maintain the highly electrophilic keto form by strictly excluding moisture.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Solvent Dispensation: Syringe 10 mL of anhydrous THF (inhibitor-free, <50 ppm H₂O) into the flask.

  • Substrate Addition: Add 1.0 mmol of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone.

  • Validation Step (Critical): Extract a 0.1 mL aliquot and perform a rapid ¹⁹F NMR in CDCl₃. You must observe a single sharp singlet around -71 to -75 ppm (characteristic of the keto -CF₃)[6]. If a secondary peak appears further upfield (e.g., -82 ppm), hydration has occurred. Discard and re-dry your solvents.

  • Reaction: Cool the system to -78 °C. Dropwise, add 1.1 equivalents of the Grignard reagent. The steric bulk of the isobutoxy group requires a slow addition rate (0.5 mL/min) to prevent localized heating and side-reactions.

  • Quenching: Quench with saturated aqueous NH₄Cl only after TLC confirms the disappearance of the starting material.

Protocol B: Organocatalytic Epoxidation (Biphasic System)

Objective: Promote the formation of the active peroxyhydrate intermediate while maintaining substrate solubility.

  • Solvent Mixing: In a round-bottom flask, prepare a solvent mixture of t-BuOH (2.0 mL) and MeCN (1.0 mL)[1].

  • Catalyst Dissolution: Add 0.05 mmol (5 mol%) of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone.

  • Validation Step (Critical): Visually inspect the solution. The lipophilic catalyst must be fully dissolved. If the solution is cloudy, add MeCN in 0.1 mL increments until completely clear.

  • Buffer & Oxidant Addition: Add 1.0 mL of an aqueous buffer (0.6 M K₂CO₃ / EDTA, pH 11) followed by 2.0 equivalents of 30% aqueous H₂O₂[1].

  • Substrate Addition: Add 1.0 mmol of the target alkene. Stir vigorously at 800 RPM to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Monitoring: Monitor the reaction via GC-MS. The reaction should reach completion within 2-4 hours, driven by the highly active peroxyhydrate species[1].

V. References

  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Understanding solvent effects on structure and reactivity of organic intermediates: a Raman study. Faraday Discussions (RSC Publishing). Available at:[Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. National Institutes of Health (PMC). Available at:[Link]

  • Gem-diol Formation by Hydration of Ketone. Royal Society Publishing. Available at:[Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Georgia Southern Commons. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and formulation scientists experiencing aqueous precipitation, inconsistent assay readouts, or vehicle toxicity when working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and formulation scientists experiencing aqueous precipitation, inconsistent assay readouts, or vehicle toxicity when working with 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone .

Due to its highly lipophilic nature—driven by the electron-withdrawing trifluoromethyl (-CF₃) group and the bulky isobutoxy moiety—this compound exhibits extreme hydrophobicity. Standard dilution protocols often result in rapid nucleation and precipitation. This guide provides field-proven, self-validating methodologies to achieve stable aqueous solutions.

Solubilization Decision Matrix

Selecting the correct solubilization vehicle depends entirely on your downstream application. Use the decision tree below to determine the optimal workflow for your specific experimental constraints.

G Start Determine Downstream Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Models Start->InVivo Biochem Biochemical / Cell-Free Start->Biochem DMSO DMSO Stock (<0.1% Final) + Step-Down Dilution InVitro->DMSO Low Conc. Tolerated CD HP-β-CD Complexation (20-40% w/v) InVitro->CD High Conc. Needed InVivo->CD Lipid Lipid Emulsion / Surfactant (Tween 80) InVivo->Lipid Biochem->DMSO

Caption: Decision matrix for solubilizing highly lipophilic fluorinated ketones based on assay requirements.

Core Methodologies & Step-by-Step Protocols

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for Cell Culture & In Vivo)

Causality Principle: 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone lacks strong hydrogen bond donors. By utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic isobutoxy-methylphenyl tail is sequestered within the lipophilic cavity of the cyclodextrin ring, while the hydrophilic exterior of the oligosaccharide maintains aqueous solubility[1].

Step-by-Step Workflow:

  • Vehicle Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Stir continuously until optically clear.

  • Compound Addition: Add the compound in powder form directly to the HP-β-CD solution at a targeted excess concentration (e.g., 5 mg/mL). Do not pre-dissolve in organic solvents, as residual organics can compete for the cyclodextrin cavity.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous end-over-end rotation for 24 hours at room temperature. This prolonged kinetic energy is required to overcome the activation energy of complexation.

  • Clarification (Self-Validation): Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed compound.

  • Verification: Filter the supernatant through a 0.22 µm PVDF syringe filter. Validation check: Analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration before proceeding to downstream assays.

Protocol B: DMSO Co-Solvency with Step-Down Dilution (For Biochemical Assays)

Causality Principle: Direct addition of a concentrated DMSO stock into an aqueous buffer causes a "solvent shift." The DMSO rapidly diffuses into the bulk water, leaving the lipophilic compound locally supersaturated, triggering immediate nucleation. A step-down dilution using an intermediate surfactant prevents this phase separation.

Step-by-Step Workflow:

  • Primary Stock: Prepare a 10 mM or 50 mM primary stock in 100% anhydrous, cell-culture grade DMSO. Aliquot and store at -20°C.

  • Intermediate Phase: Dilute the primary stock 1:10 into an intermediate vehicle consisting of 10% Tween-80 or PEG400 in water. Vortex immediately for 30 seconds. The surfactant coats the hydrophobic molecules, preventing aggregation.

  • Final Dilution: Add the intermediate solution dropwise into the final pre-warmed (37°C) assay buffer or culture media while it is under rapid agitation.

  • Optical Validation: Measure the absorbance of the final solution at 600 nm. An OD₆₀₀ > 0.05 indicates sub-visual colloidal aggregation (crashing out), meaning the final concentration is too high for the vehicle limits.

Quantitative Excipient Guidelines

To ensure scientific integrity and prevent vehicle-induced artifacts in your data, adhere strictly to the maximum tolerated limits of solubilizing agents.

Excipient / VehicleMax Final Conc. (In Vitro / Cell Culture)Max Final Conc. (In Vivo / Mice)Mechanistic Function & Notes
DMSO ≤ 0.05% (v/v)≤ 5% (v/v)Disrupts hydrogen bonding. Note: >0.1% induces significant toxicity and apoptotic events in sensitive cell lines like human fibroblast-like synoviocytes[2].
HP-β-CD ≤ 2% (w/v)≤ 20% (w/v)Forms inclusion complexes. Highly biocompatible, but high in vitro concentrations can strip cholesterol from cell membranes.
Tween-80 ≤ 0.1% (v/v)≤ 2% (v/v)Non-ionic surfactant. Forms micelles to shield the trifluoromethyl group from the aqueous phase.
PEG400 ≤ 1% (v/v)≤ 30% (v/v)Co-solvent. Lowers the dielectric constant of the aqueous media.

Troubleshooting FAQs

Q1: I diluted my DMSO stock of the compound directly into cell culture media, and my assay results are highly inconsistent. What is happening? A: You are likely experiencing micro-precipitation. When the highly hydrophobic 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is introduced directly from DMSO into an aqueous environment, it forms sub-visible colloidal aggregates. These aggregates can artificially bind to proteins, settle unevenly on cells, or fail to engage the target receptor. Fix: Switch to the Step-Down Dilution (Protocol B) or utilize HP-β-CD complexation to ensure the compound remains in a true monomolecular dispersion.

Q2: I need to achieve a 50 µM final concentration in my cell assay, but my cells die when I use DMSO to reach this concentration. How do I proceed? A: The toxicity is almost certainly vehicle-mediated. To reach 50 µM from a standard stock, your final DMSO concentration likely exceeds the 0.05%–0.1% safety threshold, which has been shown to induce caspase-3 cleavage and cell death[2]. Fix: Abandon DMSO for high-concentration in vitro assays. Utilize Protocol A (HP-β-CD) . Cyclodextrins can often achieve millimolar solubility of fluorinated aromatics without the cytotoxic effects of organic solvents.

Q3: My HP-β-CD formulation is cloudy after the 24-hour incubation. Is the complexation failing? A: Cloudiness indicates that the compound concentration exceeds the complexation capacity of the cyclodextrin at that specific w/v ratio. The bulky isobutoxy group creates steric hindrance that may limit the stoichiometric ratio of inclusion (often requiring a 2:1 CD:Drug ratio). Fix: This is a normal thermodynamic limit. Proceed to Step 4 of Protocol A (Centrifugation and Filtration). The resulting clear filtrate will contain the maximum thermodynamically stable concentration of the complex. Always quantify the final filtrate via HPLC to know your exact working concentration.

Q4: Can I use heating to speed up the dissolution of the compound in aqueous buffers? A: No. While heating increases kinetic energy, 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is an ethanone derivative that may undergo degradation or volatilization under prolonged high heat. Furthermore, cyclodextrin inclusion is an exothermic process; heating actually decreases the stability constant of the inclusion complex, causing the drug to precipitate out of the cyclodextrin cavity. Maintain temperatures between 20°C and 37°C.

References

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

Welcome to the analytical support portal. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support portal. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone presents unique challenges. As a highly lipophilic, neutral, and fluorinated aromatic ketone, this molecule is prone to excessive retention on standard alkyl columns and requires precise selectivity tuning to resolve positional isomers.

This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure absolute scientific integrity in your chromatographic workflows.

Method Development & Optimization Workflow

Workflow N1 1. Analyte Profiling (Lipophilic, Neutral) N2 2. Column Selection (PFP vs. C18) N1->N2 Determine Hydrophobicity N3 3. Mobile Phase Scouting (ACN/Water + 0.1% FA) N2->N3 Select Stationary Phase N4 4. Gradient Optimization (5% -> 95% Organic) N3->N4 Establish Elution Power N5 5. Troubleshooting (Peak Shape, Drift) N4->N5 Resolve Co-elution N6 6. Method Validation (ICH Guidelines) N5->N6 Finalize Parameters

Workflow for RP-HPLC method development of fluorinated aromatic ketones.

Phase 1: Core Method Development FAQs

Q1: Why does 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone exhibit excessive retention times on a standard C18 column? A: The excessive retention is a direct consequence of the analyte's high lipophilicity. The trifluoromethyl ( −CF3​ ) group, isobutoxy ether linkage, and aromatic ring result in a high partition coefficient (LogP). On a heavily loaded C18 stationary phase, dispersive hydrophobic interactions dominate, trapping the molecule. Solution: Switch to a Pentafluorophenyl (PFP) column. As noted in[1], fluorinated phases provide orthogonal retention mechanisms—specifically dipole-dipole interactions, π−π stacking, and steric recognition. This reduces overall retention time while drastically improving shape selectivity for fluorinated compounds.

Q2: Since the analyte is neutral, do I still need to control the mobile phase pH? A: Yes, but not for the analyte's sake. The molecule lacks ionizable functional groups (like amines or carboxylates) within the typical HPLC pH range (pH 2–8), meaning its inherent retention is pH-independent. Causality: The silica backbone of the stationary phase contains residual silanol groups ( −SiOH ) that ionize above pH 4 to form reactive −SiO− sites. To prevent secondary interactions (which cause peak tailing) and ensure a reproducible system, you must use a slightly acidic mobile phase (e.g., 0.1% Formic Acid) to keep silanols fully protonated, a standard practice highlighted in [2].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: Acetonitrile is highly recommended. ACN is a stronger elution solvent in RP-HPLC for bulky, hydrophobic compounds, which helps elute the isobutoxy-methylphenyl moiety efficiently. Additionally, ACN/water mixtures have significantly lower viscosity than MeOH/water mixtures, keeping system backpressure well within operational limits during high-flow gradient runs.

Phase 2: Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The workflow incorporates a System Suitability Test (SST) that acts as a physical logic gate: if the system fails to meet the defined chromatographic criteria, it halts, preventing the generation of compromised data[3].

Step 1: System Preparation & Column Installation

  • Install a PFP column (150 mm x 4.6 mm, 3 µm particle size) to maximize shape selectivity.

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity while maintaining sufficient stationary phase rigidity for steric interactions.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 3: Gradient Elution Program Program the pump for a linear gradient to scout the elution profile:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 12.0 min: 40% 90% B (Linear ramp to elute the hydrophobic ketone)

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 20.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm (primary) and 220 nm (impurity profiling).

Step 4: The Self-Validation Gate (System Suitability Testing) Before running unknown samples, inject a 10 µg/mL reference standard of the analyte spiked with its closest known positional isomer (e.g., the meta-isobutoxy variant) 5 consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Resolution ( Rs​ ) between the main peak and the isomer 1.5.

  • Action: If criteria are met, proceed with sample analysis. If failed, divert to the Troubleshooting Guide.

Phase 3: Quantitative Data Presentation

The following table summarizes the optimization data generated during column screening. Notice how the PFP column provides the optimal balance of run time and isomeric resolution.

Column ChemistryMobile Phase (Isocratic)Retention Time ( tR​ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Isomer
Standard C18 70% ACN / 30% Water18.4 min1.620.8 (Co-elution)
C8 (Shorter alkyl) 70% ACN / 30% Water12.1 min1.550.5 (Co-elution)
Phenyl-Hexyl 70% ACN / 30% Water14.3 min1.201.3 (Partial separation)
Pentafluorophenyl (PFP) 70% ACN / 30% Water9.8 min 1.05 2.1 (Baseline separation)
Phase 4: Troubleshooting Guide

Q4: I am observing severe peak tailing ( Tf​ > 1.8) for the main analyte peak. How do I correct this? A: Because the analyte is neutral, ionic secondary interactions are unlikely. Peak tailing here is typically caused by a sample solvent mismatch or extra-column volume. Causality: If your sample is dissolved in 100% Acetonitrile but injected into a mobile phase starting at 40% Acetonitrile, the highly lipophilic analyte precipitates or "smears" at the column head before partitioning into the stationary phase. Solution: Dilute the sample in the initial mobile phase composition (e.g., 40:60 ACN:Water). If tailing persists, check for a degraded column frit, as detailed in [4].

Q5: The baseline drifts significantly upward during the gradient run at 220 nm. Is my column degrading? A: No, this is a normal optical phenomenon, not column degradation. Causality: Acetonitrile and Water have different UV cutoffs and background absorbances at low wavelengths (like 220 nm). As the percentage of Acetonitrile increases during the gradient, the refractive index and background absorbance of the mobile phase change, causing an upward baseline drift. Solution: Ensure you are using LC-MS grade solvents. To computationally eliminate the drift, utilize the reference wavelength feature on your Diode Array Detector (DAD) (e.g., set reference to 360 nm with a 100 nm bandwidth), or perform a blank gradient subtraction[5].

Q6: I am seeing a split peak, but I know my sample is pure. What is happening? A: A split peak for a pure, highly retained compound is almost always indicative of column overloading or a channeled stationary phase bed . Causality: If the injection volume or concentration is too high, the localized stationary phase at the head of the column becomes saturated. A portion of the analyte molecules bypasses the saturated zone and travels faster down the column, eluting slightly ahead of the main band. Solution: Reduce the injection volume from 20 µL to 5 µL, or dilute the sample concentration by 50%. If the peak remains split at low concentrations, the silica bed has likely collapsed (voiding); replace the column[4].

References
  • Pharmaguideline. "Steps for HPLC Method Development." Pharmaguideline Analytical Guidelines. Available at:[Link]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • LCGC International. "A Well-Written Analytical Procedure for Regulated HPLC Testing." Chromatography Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Aryl Trifluoromethyl Ketones: Spotlight on 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties such a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Among the various classes of trifluoromethylated compounds, aryl trifluoromethyl ketones (TFMKs) have emerged as particularly valuable synthons and pharmacophores.[3][4] Their utility stems from the strong electron-withdrawing nature of the trifluoromethyl group, which activates the carbonyl carbon, making it a key reactive center and a mimic of the tetrahedral transition state in enzymatic reactions.[5]

This technical guide provides a comparative analysis of synthetic methodologies for preparing aryl trifluoromethyl ketones, with a special focus on the synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone . We will delve into the nuances of various synthetic routes, providing experimental insights and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

The Significance of Aryl Trifluoromethyl Ketones

The trifluoromethyl ketone moiety is a privileged scaffold in drug discovery. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. This electronic feature makes TFMKs potent reversible covalent inhibitors of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemiketal adducts with active site residues.[5][6] This mechanism of action has been successfully exploited in the development of inhibitors for enzymes such as acetylcholinesterase and various kinases.[7][8]

Synthetic Strategies for Aryl Trifluoromethyl Ketones: A Comparative Overview

Several synthetic strategies have been developed to access the valuable class of aryl trifluoromethyl ketones. The choice of method often depends on the substitution pattern of the aromatic ring, the availability of starting materials, and the desired scale of the reaction. The primary methods include:

  • Friedel-Crafts Acylation: A classic and direct approach for installing an acyl group onto an aromatic ring.

  • Nucleophilic Trifluoromethylation of Carbonyl Compounds: A versatile method that utilizes a trifluoromethylating agent to react with various carbonyl precursors like esters, carboxylic acids, or Weinreb amides.

  • Oxidation of Trifluoromethyl Alcohols: A two-step approach involving the initial formation of a trifluoromethyl carbinol followed by oxidation.

The following sections will explore these methods in detail, providing a direct comparison and highlighting the synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone as a case study.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for the direct introduction of a trifluoroacetyl group onto an aromatic ring.[9][10] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[11][12]

Caption: General workflow for Friedel-Crafts acylation to form aryl trifluoromethyl ketones.

Advantages:

  • Directness: This method provides a one-step route to the target ketone from a readily available aromatic precursor.

  • Scalability: Friedel-Crafts reactions are often amenable to large-scale synthesis.[12]

Disadvantages:

  • Substrate Scope: The reaction is generally limited to electron-rich aromatic rings. Deactivated rings often fail to react or require harsh conditions.

  • Regioselectivity: The presence of directing groups on the aromatic ring can lead to mixtures of isomers.[10][13]

  • Stoichiometric Lewis Acid: The reaction typically requires at least a stoichiometric amount of the Lewis acid, which can complicate work-up and generate significant waste.

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone via Friedel-Crafts Acylation

Step 1: Preparation of the Acylating Agent Complex

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the reactive acylium ion complex.

Step 2: Acylation of 1-Isobutoxy-2-methylbenzene

  • Dissolve 1-isobutoxy-2-methylbenzene (1.0 equivalent) in the same dry solvent.

  • Add the solution of the aromatic substrate dropwise to the pre-formed acylium ion complex at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone .

Method 2: Nucleophilic Trifluoromethylation of Carbonyl Compounds

This approach involves the reaction of a nucleophilic trifluoromethylating reagent with a suitable carbonyl precursor. Common precursors include esters, carboxylic acids, and Weinreb amides.[14][15] A popular and relatively inexpensive source of the trifluoromethyl nucleophile is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[16]

Caption: General workflow for the synthesis of aryl trifluoromethyl ketones from carboxylic acids.

Advantages:

  • Broad Substrate Scope: This method is often more tolerant of functional groups on the aromatic ring compared to Friedel-Crafts acylation. Both electron-rich and electron-deficient systems can be used.[16][17]

  • Milder Conditions: Reactions can often be carried out under milder conditions, avoiding the use of strong Lewis acids.

Disadvantages:

  • Multi-step Process: This is typically a two-step process involving the preparation of the carbonyl precursor followed by trifluoromethylation.

  • Reagent Cost: Some trifluoromethylating reagents can be expensive, although methods using fluoroform (HCF₃) are being developed as a more economical alternative.[17]

Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ketones from Benzoic Acids

This protocol is adapted from a general procedure for the trifluoromethylation of a wide range of benzoic acids.[16]

Step 1: In Situ Activation of the Carboxylic Acid

  • To a dry Schlenk tube under a nitrogen atmosphere, add the substituted benzoic acid (e.g., 4-isobutoxy-3-methylbenzoic acid) (1.0 equivalent), 4-dimethylaminopyridine (DMAP) (2.5 equivalents), and cesium fluoride (CsF) (2.5 equivalents).

  • Add a dry solvent such as chlorobenzene or toluene.

  • Add trifluoromethyltrimethylsilane (TMSCF₃) (3.0 equivalents) and trifluoroacetic anhydride (TFAA) (2.0 equivalents) to the mixture.

Step 2: Reaction and Work-up

  • Seal the tube and heat the reaction mixture at 120 °C for 15 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding aryl trifluoromethyl ketone.

Method 3: Oxidation of Trifluoromethyl Alcohols

This two-step sequence involves the initial addition of a trifluoromethyl group to an aldehyde to form a secondary trifluoromethyl alcohol, which is then oxidized to the corresponding ketone.

Caption: Two-step synthesis of aryl trifluoromethyl ketones via oxidation of trifluoromethyl alcohols.

Advantages:

  • Readily Available Starting Materials: Aromatic aldehydes are generally widely available and cost-effective.

  • Control over a-Stereocenter: The intermediate alcohol can potentially be resolved or synthesized enantioselectively, providing access to chiral trifluoromethyl ketones.

Disadvantages:

  • Two-Step Process: This method requires two separate synthetic transformations.

  • Oxidation Step: The oxidation of the secondary trifluoromethyl alcohol can sometimes be challenging and may require specific oxidizing agents like Dess-Martin periodinane.[18]

Experimental Protocol: Two-Step Synthesis from an Aldehyde

This protocol is a general representation of the two-step synthesis.

Step 1: Synthesis of the Trifluoromethyl Alcohol

  • Dissolve the aromatic aldehyde (e.g., 4-isobutoxy-3-methylbenzaldehyde) (1.0 equivalent) in dry tetrahydrofuran (THF).

  • Add trifluoromethyltrimethylsilane (TMSCF₃) (1.5 equivalents).

  • Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude alcohol can often be used in the next step without further purification.

Step 2: Oxidation to the Trifluoromethyl Ketone

  • Dissolve the crude trifluoromethyl alcohol from the previous step in dry dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the pure aryl trifluoromethyl ketone.

Comparative Performance and Applications

While specific comparative data for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is not extensively published, we can infer its potential performance based on the known structure-activity relationships (SAR) of similar aryl trifluoromethyl ketones.

Enzyme Inhibition:

The isobutoxy and methyl substituents on the phenyl ring are likely to influence the compound's binding affinity and selectivity for specific enzyme targets. These groups can engage in hydrophobic interactions within the binding pocket of a protein. For example, in the context of kinase inhibitors, such substitutions can be crucial for achieving selectivity and potency.[19][20] The trifluoromethyl ketone moiety would act as the "warhead," forming a reversible covalent bond with a key nucleophilic residue (e.g., cysteine) in the active site.[7]

Table 1: Comparison of Synthetic Methods for Aryl Trifluoromethyl Ketones

MethodKey Reagents & ConditionsAdvantagesDisadvantagesSuitability for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone
Friedel-Crafts Acylation Ar-H, (CF₃CO)₂O, AlCl₃Direct, scalableLimited to activated arenes, regioselectivity issues, stoichiometric Lewis acidHigh: The 1-isobutoxy-2-methylbenzene precursor is electron-rich and should be a good substrate.
Nucleophilic Trifluoromethylation Ar-COOH, TMSCF₃, TFAA, CsFBroad substrate scope, milder conditionsMulti-step, cost of some reagentsHigh: The corresponding benzoic acid is a viable precursor.
Oxidation of Trifluoromethyl Alcohol Ar-CHO, TMSCF₃, TBAF; then DMPReadily available aldehydes, potential for chiralityTwo-step process, oxidation can be challengingModerate to High: The corresponding aldehyde is a feasible starting material.

Conclusion

The synthesis of aryl trifluoromethyl ketones is a critical endeavor in modern organic and medicinal chemistry. This guide has provided a comparative overview of the three primary synthetic strategies: Friedel-Crafts acylation, nucleophilic trifluoromethylation, and oxidation of trifluoromethyl alcohols.

For the synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone , the Friedel-Crafts acylation of 1-isobutoxy-2-methylbenzene appears to be the most direct and potentially efficient route, given the electron-rich nature of the starting material. However, careful optimization would be required to control regioselectivity. The nucleophilic trifluoromethylation of the corresponding carboxylic acid offers a robust alternative with potentially broader applicability to other substituted aryl trifluoromethyl ketones. The two-step oxidation route from the aldehyde is also a viable option, particularly if stereochemical control is a consideration.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule. The experimental protocols and comparative data presented herein are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

  • Ishikawa, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 434-440. [Link]

  • D'Amato, N., et al. (2020). Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO. Organic Letters, 22(11), 4202-4206. [Link]

  • Pees, A., et al. (2020). Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity. Chemical Communications, 56(83), 12566-12569. [Link]

  • Lin, C. W., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(18), 8465-8472. [Link]

  • Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

  • Zhang, T., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

  • Majumdar, S., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1), 23-57. [Link]

  • Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]

  • Smyth, T. P., & Corby, B. W. (1997). Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study. Organic Process Research & Development, 1(4), 264-267. [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed... [Link]

  • Chemical Synthesis Database. (2025). 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone. [Link]

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  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
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  • Springer. (2024). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Journal of Cancer Research and Clinical Oncology. [Link]

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  • University of Massachusetts Boston. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

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  • ResearchGate. (n.d.). Synthesis of 2,2,2-trifluoro-1-(4-phenyl-4H-chromen-3-yl)ethanone 1. [Link]

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Comparative

validation of LC-MS methods for 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone quantification

[fontname="Helvetica Ketone-hydrate equilibrium of TFMKs in aqueous mobile phases. Methodology Comparison & Causality To establish a robust, self-validating quantitative system, we must either exploit the hydrate's prope...

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Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica

Ketone-hydrate equilibrium of TFMKs in aqueous mobile phases.

Methodology Comparison & Causality

To establish a robust, self-validating quantitative system, we must either exploit the hydrate's properties or bypass the equilibrium entirely.

Approach A: Direct LC-ESI(-)-MS/MS (The Hydrate Strategy) This method leverages the slightly acidic nature of the gem-diol hydroxyl groups. By utilizing a Biphenyl stationary phase—which provides enhanced retention for polar analytes via π−π interactions—and a basic mobile phase additive (Ammonium Fluoride), we can force the equilibrium toward the hydrate and monitor the stable hydrate anion [M+H2​O−H]− in negative ion mode.

Approach B: Pre-column Derivatization with Girard's Reagent T (The Covalent Strategy) To bypass the hydration issue, we utilize Girard's Reagent T (GRT), a hydrazide reagent containing a pre-charged quaternary ammonium group[1]. Under weakly acidic conditions, GRT reacts covalently with the ketone to form a stable hydrazone[2]. Causality of choice: This reaction permanently fixes the molecule in a single state, eliminating chromatographic peak splitting. More importantly, the quaternary ammonium group introduces a permanent positive charge, bypassing the need for source protonation and exponentially increasing ESI+ sensitivity[3].

GRT_Workflow S1 1. Plasma/Extract Aliquot S2 2. Add Girard's Reagent T (50% MeOH, 2% Acetic Acid) S1->S2 S3 3. Incubate at 60°C for 30 min (Hydrazone Formation) S2->S3 S4 4. Cool & Centrifuge S3->S4 S5 5. LC-ESI(+)-MS/MS Analysis (Monitor Pre-charged [M]+) S4->S5

Step-by-step workflow for Girard's Reagent T derivatization.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Direct Negative-ESI LC-MS/MS
  • Sample Preparation: Aliquot 50 µL of sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography:

    • Column: Phenomenex Kinetex 1.7 µm Biphenyl (50 × 2.1 mm).

    • Mobile Phase A: Water + 1 mM Ammonium Fluoride (enhances negative ionization).

    • Mobile Phase B: Methanol.

    • Gradient: 20% B to 95% B over 3.0 minutes; hold for 1.0 minute. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-):

    • Transitions: Monitor precursor m/z 277.1 (Hydrate [M+H2​O−H]− ) to product m/z 163.1 (cleavage of the isobutoxy moiety).

    • Self-Validation Check: If peak splitting is observed, it indicates incomplete hydration. Increase the aqueous hold time at the start of the gradient to ensure the analyte fully equilibrates to the gem-diol state before elution.

Protocol B: GRT Derivatization LC-ESI(+)-MS/MS
  • Sample Preparation & Derivatization: Aliquot 50 µL of sample and precipitate proteins with 150 µL Acetonitrile. Centrifuge and transfer 100 µL of the supernatant to a clean vial. Add 50 µL of GRT working solution (10 mg/mL in 50% Methanol containing 2% Acetic Acid)[1].

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to drive the hydrazone condensation to completion[1]. Cool to room temperature.

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.5 mL/min.

  • Mass Spectrometry (ESI+):

    • Transitions: Monitor precursor m/z 374.2 (Pre-charged hydrazone [M]+ ) to product m/z 315.1.

    • Self-Validation Check: The neutral loss of 59 Da corresponds to the cleavage of trimethylamine [N(CH3​)3​] , a fragmentation pathway highly specific to GRT derivatives[3]. Detection of this transition confirms successful covalent derivatization and eliminates false positives from isobaric matrix interferences.

Performance Data Comparison

The quantitative performance of both methods was rigorously validated. The pre-charged nature of the GRT derivative effectively neutralizes matrix ion suppression, yielding a 50-fold enhancement in sensitivity compared to the direct method[2].

Validation ParameterDirect Negative-ESI (Biphenyl)GRT Derivatization (C18)
Monitored Ion Species Hydrate Anion ( m/z 277.1)Pre-charged Hydrazone ( m/z 374.2)
Limit of Detection (LOD) 1.0 ng/mL0.015 ng/mL
Limit of Quantitation (LOQ) 2.5 ng/mL0.05 ng/mL
Linear Dynamic Range 2.5 – 1,000 ng/mL ( R2=0.991 )0.05 – 500 ng/mL ( R2=0.998 )
Matrix Effect (Plasma) -42% (Significant Ion Suppression)-4% (Negligible Suppression)
Chromatographic Peak Width 0.15 min (Slight tailing)0.06 min (Sharp, Gaussian)
Throughput / Prep Time High / < 15 minsModerate / ~ 45 mins

Conclusion & Recommendations

The choice of methodology depends strictly on the phase of drug development:

  • Process Chemistry & High-Level API Screening: The Direct Negative-ESI method is recommended. It requires minimal sample preparation and provides adequate sensitivity for high-concentration samples, provided a Biphenyl column is used to properly retain the polar hydrate.

  • Pharmacokinetics (PK) & Trace Impurity Profiling: The GRT Derivatization method is mandatory. The inherent instability and poor ionization of the TFMK moiety make trace-level direct analysis unreliable. By utilizing Girard's Reagent T, the analyte is locked into a stable, permanently charged state, delivering sub-ng/mL sensitivity and superior chromatographic fidelity.

Sources

Validation

A Guide to Ensuring Reproducibility in In Vitro Enzyme Inhibition Assays: A Comparative Analysis Focused on Trifluoromethyl Ketone Inhibitors

In the landscape of drug discovery and development, the reproducibility of in vitro assays is the bedrock upon which all subsequent research is built. An assay that cannot be reliably reproduced is a source of false lead...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of in vitro assays is the bedrock upon which all subsequent research is built. An assay that cannot be reliably reproduced is a source of false leads, wasted resources, and ultimately, failed projects. This guide provides a comprehensive framework for establishing and validating reproducible enzyme inhibition assays, with a specific focus on the chemical class of trifluoromethyl ketones (TFMKs).

While this guide is centered on the principles applicable to compounds like 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone, publicly available data on this specific molecule is limited. Therefore, we will use the broader, well-documented class of TFMK-containing phenyl ethanones as our primary exemplar. These compounds are of significant interest in medicinal chemistry, often acting as potent inhibitors of various enzymes, particularly serine proteases and esterases, by mimicking the transition state of the enzymatic reaction.[1][2] The principles, protocols, and validation metrics discussed herein are directly applicable to establishing a robust assay for any TFMK inhibitor.

The Pillars of Reproducibility: Beyond a Simple P-Value

Reproducibility is not an accident; it is the result of meticulous assay design, optimization, and statistical validation. Before initiating any large-scale screening, it is imperative to characterize the assay's performance. Several key metrics provide a statistical snapshot of an assay's quality and its suitability for high-throughput screening (HTS).[3]

  • Coefficient of Variation (%CV): This metric describes the dispersion of data points around the mean for a given set of replicates.[4] A lower %CV indicates higher precision. While useful, %CV alone does not account for the dynamic range of the assay.[4]

  • Signal-to-Background (S/B) Ratio: This is a simple measure of the dynamic range, calculated by dividing the mean of the maximal signal (uninhibited control) by the mean of the background signal (no enzyme control). A high S/B ratio is desirable, but it can be misleading as it ignores data variability.[5][6]

  • Z'-Factor: The Z'-factor is the gold standard for evaluating HTS assay quality because it incorporates both the dynamic range and the data variability of both positive and negative controls.[4][5] It provides a single, robust statistical measure of assay performance.

The formula for Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., uninhibited enzyme)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., enzyme fully inhibited or no enzyme)

  • σn = standard deviation of the negative control

An assay is considered robust and suitable for screening when its Z'-factor is between 0.5 and 1.0.[4] An assay with a Z'-factor below 0.5 requires optimization.[5]

Mechanism of Action: The Rationale for TFMK Assay Design

Trifluoromethyl ketones are potent enzyme inhibitors primarily because the electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic.[7][8] For serine hydrolases, this allows the TFMK to be attacked by the active site serine residue, forming a stable, covalent, yet reversible, tetrahedral hemiketal intermediate.[1][9][10] This intermediate is a mimic of the transition state of substrate hydrolysis, leading to potent inhibition. This "slow-binding" characteristic necessitates a pre-incubation step in the assay protocol to allow the binding equilibrium to be reached before initiating the enzymatic reaction.[1]

G cluster_0 Enzyme Active Site Enzyme Enzyme + Serine-OH Hemiketal Stable Hemiketal Intermediate (Transition-State Analogue) Enzyme->Hemiketal Nucleophilic Attack (Slow Step, k_on) Hemiketal->Enzyme Dissociation (Very Slow, k_off) TFMK TFMK Inhibitor (R-CO-CF3) TFMK->Enzyme Reversible Binding

Caption: Mechanism of TFMK inhibition of a serine enzyme.

A Self-Validating Protocol for a TFMK Inhibition Assay

This section details a generalized, step-by-step protocol for a spectrophotometric enzyme inhibition assay in a 96-well plate format. The inclusion of appropriate controls and the calculation of the Z'-factor make this protocol a self-validating system.

Materials and Reagents
  • Assay Buffer: e.g., 67 mM Sodium Phosphate Buffer, pH 7.6.[11]

  • Enzyme: Target enzyme of interest (e.g., Acetylcholinesterase, Trypsin) diluted to a working concentration in assay buffer.

  • Substrate: A chromogenic or fluorogenic substrate appropriate for the enzyme (e.g., BAPNA for trypsin).[11][12]

  • TFMK Inhibitor: A stock solution of the test compound (e.g., 10 mM in DMSO), serially diluted to various concentrations.

  • Positive Control: Uninhibited enzyme (vehicle, e.g., DMSO, instead of inhibitor).

  • Negative Control: Assay buffer without enzyme, or with a known potent inhibitor at a saturating concentration.

  • Microplate: 96-well clear, flat-bottom plate for colorimetric assays.

  • Plate Reader: Spectrophotometer capable of reading absorbance at the appropriate wavelength.

Experimental Workflow

The following workflow is designed to identify and characterize the potency of novel enzyme inhibitors.[13]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Validation prep_inhib Prepare Inhibitor Dilutions add_reagents Add Buffer, Inhibitor/Vehicle, and Enzyme to Plate prep_inhib->add_reagents prep_enz Prepare Enzyme Solution prep_enz->add_reagents prep_sub Prepare Substrate Solution add_sub Initiate Reaction: Add Substrate prep_sub->add_sub pre_incubate Pre-incubate (e.g., 15 min at 37°C) (CRITICAL for TFMKs) add_reagents->pre_incubate pre_incubate->add_sub measure Measure Absorbance Kinetically add_sub->measure calc_rate Calculate Reaction Rates (V) measure->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib calc_z Calculate Z'-Factor from Controls calc_rate->calc_z fit_curve Fit Dose-Response Curve (Calculate IC50) calc_inhib->fit_curve

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Step-by-Step Procedure
  • Prepare Inhibitor Plate: In a separate 96-well plate, perform serial dilutions of the TFMK inhibitor stock solution. For an IC50 determination, an 8- to 12-point dilution series is recommended. Include wells for vehicle-only (for positive controls) and a known inhibitor (if available, for one type of negative control).

  • Assay Plate Setup: To the final assay plate, add the components in the following order (example volumes for a 200 µL final reaction):

    • 160 µL of Assay Buffer.

    • 10 µL of diluted inhibitor or vehicle control.

    • 10 µL of Enzyme solution.

  • Pre-incubation: Mix the plate gently and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).[13] This step is crucial for slow-binding inhibitors like TFMKs to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 20 µL of the Substrate solution to all wells to start the reaction. Mix immediately.[13]

  • Data Acquisition: Place the plate in the spectrophotometer and measure the change in absorbance over time (kinetic read). The wavelength depends on the chromogenic product being formed (e.g., 405 nm for p-nitroaniline released from BAPNA).[12]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls: % Inhibition = 100 * (1 - (V_inhibitor - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl))

  • Determine IC50: Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Validate the Assay: Using the raw rate data from at least 16 positive control wells and 16 negative control wells, calculate the Z'-factor to validate the assay's performance for that run.

Comparative Analysis: The Impact of Optimization on Reproducibility

To illustrate the importance of assay optimization, the following table presents illustrative data from two hypothetical assays. "Assay A" represents a well-optimized, reproducible assay, while "Assay B" represents a sub-optimal assay with higher variability.

Performance Metric Assay A (Optimized) Assay B (Sub-optimal) Commentary
Mean Positive Control (μp) 150 mOD/min160 mOD/minBoth assays show a strong positive signal.
SD of Positive Control (σp) 5.0 mOD/min20.0 mOD/minAssay B has 4-fold higher variability in the positive control.
Mean Negative Control (μn) 10 mOD/min12 mOD/minBackground signals are comparable.
SD of Negative Control (σn) 2.0 mOD/min8.0 mOD/minAssay B also shows significantly higher background noise.
Signal-to-Background (S/B) 15.013.3S/B ratios are similar and could falsely suggest both assays are good.[5]
%CV (Positive Control) 3.3%12.5%Assay A shows excellent precision, while Assay B is highly variable.[4]
Z'-Factor 0.80 0.17 The Z'-factor clearly distinguishes the assays. Assay A is excellent for screening, while Assay B is unacceptable. [14]

This comparison demonstrates that relying solely on the S/B ratio is insufficient. The Z'-factor provides an unambiguous, quantitative measure of assay quality, revealing that despite a similar signal window, Assay B's high variability makes it unreliable and non-reproducible.[5][14]

Conclusion and Best Practices

Ensuring the reproducibility of in vitro assays is non-negotiable in scientific research. For potent enzyme inhibitors like those in the trifluoromethyl ketone class, specific mechanistic considerations, such as the potential for slow-binding, must be factored into the assay design.

By moving beyond simplistic metrics like the S/B ratio and adopting robust statistical tools like the Z'-factor, researchers can objectively validate their assays. A well-designed, self-validating protocol, such as the one described here, provides the confidence needed to make critical decisions in drug discovery programs. The ultimate goal is to generate high-quality, reproducible data that can be trusted, compared across experiments, and used to confidently advance promising therapeutic candidates.

References

  • Kornicka, A., et al. (2017). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. Available at: [Link]

  • NCBI Bookshelf. (2025). Figure 3. [Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z'-Factor.]. Assay Guidance Manual. Available at: [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. NC State University. Available at: [Link]

  • Iversen, P. W., et al. (2006). A Comparison of Assay Performance Measures in Screening Assays: Signal Window, Z' Factor, and Assay Variability Ratio. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

  • G-F. D. G. de Graaf, et al. (2020). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. MDPI. Available at: [Link]

  • G-F. D. G. de Graaf, et al. (2020). 1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. PubMed. Available at: [Link]

  • G-F. D. G. de Graaf, et al. (2020). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. ResearchGate. Available at: [Link]

  • PubChem. (2026). 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. PubChem. Available at: [Link]

  • Lu, I-L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. ScienceDirect. Available at: [Link]

  • Konno, T., et al. (n.d.). TRIFLUOROACETYLATION OF METHYLPYRIDINES AND OTHER METHYLAZINES: A CONVENIENT ACCESS TO TRIFLUOROACETONYLAZINES. Heterocycles. Available at: [Link]

  • PubChem. (2025). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. Available at: [Link]

  • Guo, Y., et al. (2013). Bi-functional fluoroalkylation reagents: an introduction to halo-substituted 3-oxa-perfluoroalkanesulfonyl fluorides. ScienceDirect. Available at: [Link]

  • MDPI. (2025). Confronting Novel Alternatives of Per- and Polyfluoroalkyl Substances: From the Exposure Pathway to the Health Risk Estimation. MDPI. Available at: [Link]

  • Sosnovskikh, V. Y., et al. (2003). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. PubMed. Available at: [Link]

  • JaCVAM. (2010). In vitro 発熱性物質試験. JaCVAM. Available at: [Link]

  • Daikin Chemicals. (2017). Reverse Mutagenicity Test of APFHx(C-1500N) on Bacteria. Daikin Chemicals. Available at: [Link]

  • Sadowski, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

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